JNJ-20788560
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
825649-28-3 |
|---|---|
分子式 |
C25H28N2O2 |
分子量 |
388.5 g/mol |
IUPAC名 |
9-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-ylidene]-N,N-diethylxanthene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O2/c1-3-27(4-2)25(28)16-9-12-21-23(15-16)29-22-8-6-5-7-20(22)24(21)17-13-18-10-11-19(14-17)26-18/h5-9,12,15,18-19,26H,3-4,10-11,13-14H2,1-2H3/t18-,19+ |
InChIキー |
MISSUZBVOCUXTG-KDURUIRLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of JNJ-20788560
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of JNJ-20788560 Action
This compound is a potent and selective agonist of the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily. Its mechanism of action is distinguished by its biased agonism, which contributes to a favorable preclinical safety profile, positioning it as a compound of interest for the development of novel analgesics. Unlike traditional mu-opioid receptor (MOR) agonists, this compound demonstrates potent antihyperalgesic effects, particularly in models of inflammatory pain, without significant respiratory depression, the development of pharmacologic tolerance, or physical dependence.
The core of its action lies in the selective activation of the Gi/o pathway downstream of the DOR, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A key feature of its mechanism is its characterization as a "low-internalizing" agonist. This property is linked to its preferential recruitment of β-arrestin 3 over β-arrestin 2. This biased signaling is thought to be crucial for receptor resensitization and the prevention of acute tolerance, distinguishing it from high-internalizing DOR agonists like SNC80 which more readily recruit β-arrestin 2 and are associated with rapid tolerance development.[1][2]
Quantitative Pharmacological Profile
The following tables summarize the key in vitro and in vivo quantitative data for this compound, establishing its potency and efficacy.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Assay Type | Reference |
| DOR Affinity (Ki) | 2.0 nM | Rat Brain Cortex | Radioligand Binding Assay | [3] |
| DOR Potency (EC50) | 5.6 nM | Recombinant Cells | [³⁵S]GTPγS Binding Assay | [3] |
| MOR Affinity (Ki) | >1000 nM | Not Specified | Radioligand Binding Assay | |
| KOR Affinity (Ki) | >1000 nM | Not Specified | Radioligand Binding Assay |
MOR: Mu-Opioid Receptor, KOR: Kappa-Opioid Receptor
Table 2: In Vivo Antihyperalgesic Potency
| Model | Potency (ED50) | Route of Administration | Species | Reference |
| Zymosan-Induced Hyperalgesia | 7.6 mg/kg | Oral (p.o.) | Rat | [3] |
| Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia | 13.5 mg/kg | Oral (p.o.) | Rat | [3] |
Signaling and Regulatory Pathways
The binding of this compound to the delta-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors. The preferential recruitment of β-arrestin 3 is a critical component of its unique pharmacological profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (for DOR Affinity)
This assay determines the binding affinity of this compound to the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Tissue Preparation:
-
Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous opioids.
-
A second centrifugation is performed, and the final pellet is resuspended in assay buffer.
-
-
Assay Protocol:
-
The assay is conducted in a final volume of 1 ml containing 50 mM Tris-HCl (pH 7.4), membrane homogenate (approximately 0.2-0.4 mg protein), and the radioligand [³H]naltrindole (a selective DOR antagonist).
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled naloxone.
-
The mixture is incubated at 25°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for DOR Functional Activity)
This functional assay measures the activation of G proteins by the DOR upon agonist binding.
-
Membrane Preparation:
-
Membranes from cells stably expressing the DOR (e.g., CHO cells) are prepared in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.
-
-
Assay Protocol:
-
The assay is performed in a final volume of 0.5 ml.
-
Membranes (10-20 µg of protein) are incubated with GDP (10 µM), [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of this compound.
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values. The potency is confirmed to be DOR-mediated by demonstrating that the effect is blocked by the DOR-selective antagonist naltrindole.[3]
-
In Vivo Zymosan-Induced Hyperalgesia Model (Radiant Heat Test)
This model assesses the antihyperalgesic efficacy of this compound in a rat model of inflammatory pain.
-
Induction of Hyperalgesia:
-
Male Sprague-Dawley rats are lightly anesthetized.
-
Zymosan (a yeast cell wall component) is suspended in saline and injected into the plantar surface of one hind paw to induce inflammation and hyperalgesia.
-
-
Experimental Workflow:
-
A baseline thermal sensitivity (paw withdrawal latency) is measured before zymosan injection using a radiant heat source focused on the plantar surface of the paw. A cut-off time is set to prevent tissue damage.
-
After zymosan injection, thermal hyperalgesia develops, characterized by a decreased paw withdrawal latency.
-
This compound or vehicle is administered orally at various doses.
-
Paw withdrawal latencies are measured again at specific time points after drug administration.
-
The antihyperalgesic effect is quantified as the reversal of the zymosan-induced decrease in paw withdrawal latency.
-
The ED50 (the dose that produces 50% of the maximal effect) is calculated.
-
References
- 1. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-20788560: A Deep Dive into its Delta-Opioid Receptor Selectivity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-20788560 is a potent and selective agonist of the delta-opioid receptor (DOR), which has demonstrated significant promise in preclinical studies as an analgesic agent. A key characteristic of this compound is its ability to alleviate inflammatory pain without the typical adverse effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and dependence. This technical guide provides a comprehensive overview of the delta-opioid receptor selectivity of this compound, detailing its binding affinity, functional potency, and the experimental methodologies used for its characterization. Furthermore, it explores the downstream signaling pathways activated by this compound.
Data Presentation: Receptor Binding and Functional Selectivity
The selectivity of this compound for the delta-opioid receptor over other opioid receptor subtypes is a cornerstone of its pharmacological profile. The following tables summarize the quantitative data on its binding affinity and functional potency.
| Receptor Subtype | Binding Affinity (Ki) in nM | Data Source |
| Delta-Opioid Receptor (DOR) | 2.0 | Rat brain cortex binding assay |
| Mu-Opioid Receptor (MOR) | Data not available in searched literature | - |
| Kappa-Opioid Receptor (KOR) | Data not available in searched literature | - |
Table 1: Opioid Receptor Binding Affinity of this compound. Lower Ki values indicate higher binding affinity. The lack of available data for MOR and KOR prevents the calculation of a complete selectivity ratio.
| Receptor Subtype | Functional Potency (EC50) in nM | Assay Type | Data Source |
| Delta-Opioid Receptor (DOR) | 5.6 | [³⁵S]GTPγS binding assay | Naltrindole sensitive |
| Mu-Opioid Receptor (MOR) | Data not available in searched literature | - | - |
| Kappa-Opioid Receptor (KOR) | Data not available in searched literature | - | - |
Table 2: Opioid Receptor Functional Potency of this compound. Lower EC50 values indicate greater functional potency. The data indicates that this compound is a potent agonist at the delta-opioid receptor.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following sections detail the protocols for the key in vitro and in vivo assays used to characterize this compound.
In Vitro Assays
1. Radioligand Binding Assay for Delta-Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
-
Receptor Source: Membranes prepared from rat brain cortex, rich in delta-opioid receptors.
-
Radioligand: [³H]-Naltrindole, a selective delta-opioid receptor antagonist.
-
Procedure:
-
Incubate varying concentrations of this compound with the rat brain membrane preparation and a fixed concentration of [³H]-Naltrindole.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Naltrindole (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. [³⁵S]GTPγS Functional Assay for Delta-Opioid Receptor Agonism
This functional assay measures the activation of G proteins coupled to the delta-opioid receptor upon agonist binding.
-
Receptor Source: Membranes from cells expressing the delta-opioid receptor.
-
Reagents:
-
This compound at various concentrations.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
GDP to ensure the G proteins are in an inactive state at the start of the assay.
-
-
Procedure:
-
Pre-incubate the cell membranes with this compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G protein.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve, indicating its functional potency.
In Vivo Assays
This compound has been evaluated in rodent models of inflammatory pain, demonstrating its analgesic efficacy.
1. Rat Zymosan-Induced Thermal Hyperalgesia (Radiant Heat Test)
This model assesses the ability of a compound to reverse thermal hyperalgesia (increased sensitivity to heat) induced by an inflammatory agent.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Intraplantar injection of zymosan, a component of yeast cell walls, into one hind paw. This induces a localized inflammatory response.
-
Assessment of Thermal Hyperalgesia: A radiant heat source is focused on the plantar surface of the inflamed paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured. A shorter latency compared to the non-inflamed paw or baseline indicates thermal hyperalgesia.[1]
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Outcome Measure: The potency of this compound is determined by its ability to increase the paw withdrawal latency in the inflamed paw, with a reported potency of 7.6 mg/kg.
2. Rat Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia (Radiant Heat Test)
This is a model of chronic inflammatory pain.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: A single subcutaneous injection of Complete Freund's Adjuvant (CFA), an emulsion containing heat-killed Mycobacterium tuberculosis, into the plantar surface of one hind paw. This induces a persistent inflammatory response.[2][3]
-
Assessment of Thermal Hyperalgesia: Similar to the zymosan model, a radiant heat source is used to measure the paw withdrawal latency.[3][4]
-
Drug Administration: this compound is administered orally (p.o.).
-
Outcome Measure: The efficacy of this compound is evaluated by its ability to reverse the CFA-induced decrease in paw withdrawal latency, with a reported potency of 13.5 mg/kg.
Signaling Pathways
The activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the DOR primarily couples to inhibitory G proteins (Gi/o).
Caption: this compound activates the DOR, leading to G protein signaling.
Upon binding of this compound, the Gi/o protein is activated, leading to the dissociation of its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that delta-opioid receptor agonists can induce ERK phosphorylation, a process that is dependent on G protein activation. This signaling cascade is believed to contribute to the analgesic effects of this compound.
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound is a highly selective delta-opioid receptor agonist with potent analgesic effects in models of inflammatory pain. Its selectivity for the DOR is a key feature that distinguishes it from traditional mu-opioid analgesics, offering the potential for effective pain relief with a more favorable side effect profile. The in vitro binding and functional assays confirm its high affinity and potency at the DOR, while in vivo studies in relevant animal models substantiate its therapeutic potential. The elucidation of its downstream signaling pathways, primarily through the inhibition of adenylyl cyclase and activation of the ERK pathway, provides a mechanistic basis for its pharmacological effects. Further research to fully characterize its binding profile at other opioid receptors and to further detail its signaling cascades will be invaluable for its continued development as a novel analgesic.
References
- 1. Intraplantar zymosan as a reliable, quantifiable model of thermal and mechanical hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-20788560: A Technical Overview of its Discovery and Preclinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
JNJ-20788560 is a potent and selective delta-opioid receptor (DOR) agonist developed by Johnson & Johnson Pharmaceutical Research & Development. It emerged from discovery programs seeking to develop effective analgesics with an improved side-effect profile compared to traditional mu-opioid receptor agonists like morphine. Preclinical studies demonstrated that this compound is a potent and orally active antihyperalgesic agent, particularly in models of inflammatory pain. Notably, it displayed a differentiated mechanism of action involving biased signaling through preferential recruitment of β-arrestin 3. This unique signaling profile was associated with a lack of respiratory depression, tolerance, and physical dependence in animal models, addressing key liabilities of existing opioid therapies. Despite its promising preclinical profile, this compound did not advance into clinical trials, a decision likely influenced by the broader challenges and clinical trial failures of other DOR agonists during the same period. This guide provides a comprehensive technical summary of the discovery, mechanism of action, and preclinical development of this compound.
Introduction and Discovery Context
The delta-opioid receptor has long been an attractive target for the development of novel analgesics. Activation of DOR was shown to produce pain relief, particularly in chronic pain states, with the potential for fewer and less severe side effects than mu-opioid receptor (MOR) agonists. The research and development program at Johnson & Johnson that led to this compound focused on identifying selective, orally bioavailable DOR agonists. A key challenge for this class of compounds was the pro-convulsant effects and potential for adverse cardiovascular or hyperglycemic effects seen with earlier tool compounds.
This compound, with the chemical name 9-[(1S,5R)-8-Azabicyclo[3.2.1]octan-3-ylidene]-N,N-diethylxanthene-3-carboxamide, was identified as a lead candidate from these efforts.[1] Its development was centered on the hypothesis that DOR upregulation and membrane targeting during inflammation could enhance the therapeutic window for DOR agonists in inflammatory pain states.[2]
Mechanism of Action
This compound is a high-affinity, selective agonist of the delta-opioid receptor.[2][3] Its primary mechanism of action is to bind to and activate DOR, which is a G-protein coupled receptor (GPCR). Upon activation, DOR couples to inhibitory G-proteins (Gαi/o), leading to downstream signaling events that ultimately modulate neuronal excitability and inhibit pain signaling.
A distinguishing feature of this compound is its characterization as a "low-internalizing" agonist. This property is linked to a biased signaling profile where it preferentially recruits β-arrestin 3 over β-arrestin 2.[4] This is in contrast to "high-internalizing" DOR agonists like SNC80, which show a preference for β-arrestin 2. This differential arrestin recruitment is believed to be a key factor in the favorable preclinical profile of this compound, particularly its lack of tolerance development. β-arrestin 3 has been implicated as a facilitator of receptor resensitization, a process that could counteract the development of tolerance.[4]
Preclinical Pharmacology
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, efficacy, and safety profile.
In Vitro Profile
The in vitro activity of this compound was characterized in receptor binding and functional assays. It demonstrated high affinity and functional potency at the rat DOR. While specific selectivity data against mu and kappa opioid receptors are not detailed in the primary literature, it is consistently referred to as a "selective" DOR agonist.[1][2][3]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System |
| Binding Affinity (Ki) | 2.0 nM | Rat brain cortex binding assay[2] |
| Functional Potency (EC50) | 5.6 nM | Naltrindole-sensitive [35S]GTPγS assay[2] |
In Vivo Efficacy
This compound was evaluated in rodent models of inflammatory pain, where it showed significant antihyperalgesic effects following oral administration. A key finding was its efficacy in inflamed states, with virtual inactivity in non-inflamed thermal pain models, suggesting a state-dependent analgesic effect.[2]
Table 2: In Vivo Antihyperalgesic Potency of this compound
| Animal Model | Endpoint | Route | Potency (ED50) |
| Rat Zymosan-Induced Hyperalgesia | Radiant Heat | p.o. | 7.6 mg/kg[2] |
| Rat Complete Freund's Adjuvant (CFA) | Radiant Heat | p.o. | 13.5 mg/kg[2] |
| Rat Uninflamed Paw | Radiant Heat | p.o. | Inactive[2] |
Safety and Tolerability Profile
A significant aspect of the development of this compound was its favorable safety profile compared to MOR agonists.
Table 3: Preclinical Safety and Side-Effect Profile of this compound
| Parameter | Finding | Comparison |
| Gastrointestinal Motility | Minimal effect; only 11% reduction at the highest dose.[2] | Morphine produced a near-maximal reduction in GI motility at all tested doses.[2] |
| Respiratory Depression | No respiratory depression observed (blood gas analysis).[2] | Morphine is known to cause significant respiratory depression. |
| Pharmacologic Tolerance | No tolerance observed to antihyperalgesic effects in limited studies.[2] | Tolerance is a hallmark of chronic morphine use. |
| Physical Dependence | No withdrawal signs precipitated by mu or delta antagonists.[2] | Abrupt cessation or antagonist administration in morphine-dependent subjects induces a robust withdrawal syndrome. |
| Gastrointestinal Erosion | Did not produce GI erosion.[2] | Unlike NSAIDs such as ibuprofen.[2] |
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of this compound are provided below, based on the primary literature and standardized pharmacological methods.
Receptor Binding Assay (Rat Brain Cortex)
This assay determines the affinity of a test compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Tissue Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer and incubated to dissociate endogenous opioids. A final centrifugation and resuspension yields the membrane preparation.
-
Assay Protocol:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled DOR-selective antagonist (e.g., [3H]naltrindole).
-
Increasing concentrations of this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled DOR ligand.
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from rat brain or cells expressing DOR.
-
Assay Protocol:
-
Membranes are incubated in an assay buffer containing GDP, MgCl2, and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Increasing concentrations of this compound are added.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined with excess unlabeled GTPγS.
-
The incubation is terminated by rapid filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: Data are expressed as a percentage of stimulation over basal levels. The EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect) are determined from the concentration-response curve.
Zymosan-Induced Inflammatory Pain Model
This is an acute model of inflammatory hyperalgesia.
-
Procedure:
-
A baseline thermal sensitivity is established for rats using a radiant heat source focused on the plantar surface of the hind paw (e.g., Hargreaves test). The time taken for the rat to withdraw its paw is recorded.
-
Zymosan (a yeast cell wall component) is injected into the plantar surface of one hind paw to induce a localized inflammatory response.[5]
-
At a set time after zymosan injection (when hyperalgesia is established), animals are treated orally with this compound or vehicle.
-
Paw withdrawal latencies are re-measured at various time points after drug administration.
-
-
Endpoint: An increase in paw withdrawal latency compared to the vehicle-treated group indicates an antihyperalgesic effect.
Complete Freund's Adjuvant (CFA) Model
This model induces a more persistent inflammatory state.
-
Procedure:
-
Similar to the zymosan model, baseline thermal sensitivity is measured.
-
Complete Freund's Adjuvant (an emulsion of inactivated mycobacteria) is injected into the plantar surface of a hind paw.[6][7] This induces a robust and lasting inflammation and hyperalgesia that develops over days.
-
On a specific day post-CFA injection, when hyperalgesia is fully developed, animals are treated orally with this compound or vehicle.
-
Paw withdrawal latencies are measured post-dosing.
-
-
Endpoint: Reversal of the CFA-induced decrease in paw withdrawal latency.
Gastrointestinal Motility Assay (Charcoal Meal)
This assay assesses the effect of a compound on the transit time through the small intestine.[8][9]
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
Animals are treated with this compound, morphine (as a positive control), or vehicle.
-
After a set time, a charcoal meal (a suspension of charcoal in a viscous medium like gum arabic) is administered by oral gavage.
-
After another set time, the animals are euthanized, and the small intestine is carefully removed.
-
The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
-
Endpoint: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal. A decrease in this percentage indicates inhibition of motility.
Respiratory Function Assessment
Respiratory effects are typically assessed using whole-body plethysmography.[10][11][12]
-
Procedure:
-
Unrestrained animals are placed in plethysmography chambers and allowed to acclimate.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.
-
Animals are administered this compound, morphine, or vehicle.
-
Respiratory parameters are monitored continuously for a period after dosing.
-
-
Endpoint: A significant decrease in respiratory rate and/or minute ventilation is indicative of respiratory depression. Blood gas analysis (measuring pO2 and pCO2) can also be used to confirm respiratory depression.
Precipitated Withdrawal Model
This model assesses the potential for a compound to produce physical dependence.[13][14]
-
Procedure:
-
Animals are treated with this compound chronically over several days.
-
After the final dose, an opioid antagonist (like naloxone (B1662785) or the DOR-selective naltrindole) is administered.
-
Animals are observed for a set period for characteristic withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering, ptosis).
-
-
Endpoint: The absence of a significant number of withdrawal signs compared to a positive control group (e.g., morphine-dependent animals) indicates a lack of physical dependence.
Development Status and Conclusion
This compound was a promising preclinical candidate that demonstrated potent, orally-active antihyperalgesia in models of inflammatory pain.[2] Its most significant feature was a superior safety and tolerability profile compared to traditional mu-opioid agonists, including a lack of respiratory depression, tolerance, and physical dependence. This favorable profile was potentially linked to its unique biased signaling mechanism, preferentially engaging β-arrestin 3.
Despite these promising preclinical findings, the development of this compound did not progress to clinical trials. Its development status is listed as preclinical or pending.[4] This decision was likely influenced by the clinical trial failures of other selective DOR agonists from different pharmaceutical companies around the same time, which may have dampened enthusiasm for this target class as a whole.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Intraplantar zymosan as a reliable, quantifiable model of thermal and mechanical hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Inhibition of gastrointestinal transit by morphine in rats results primarily from direct drug action on gut opioid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Analysis of Precipitated Withdrawal in Rats Acutely Dependent on Morphine [jstage.jst.go.jp]
- 14. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
JNJ-20788560: A Selective Delta-Opioid Receptor Agonist for Inflammatory Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-20788560, chemically identified as 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide, is a potent and selective delta-opioid receptor (DOR) agonist.[1][2] This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional potency, and in vivo efficacy in preclinical models of inflammatory pain. Detailed experimental methodologies and key signaling pathways are presented to support further research and development of this class of compounds. Notably, this compound demonstrates a promising safety profile, lacking the significant adverse effects associated with traditional mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and physical dependence.[1][3]
Core Pharmacological Data
The quantitative pharmacological characteristics of this compound are summarized below, highlighting its high affinity and potency for the delta-opioid receptor.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Assay Type |
| DOR Binding Affinity (Ki) | 2.0 nM | Rat Brain Cortex | Radioligand Binding Assay |
| DOR Functional Potency (EC50) | 5.6 nM | Not Specified | [35S]GTPγS Binding Assay |
Data sourced from Codd et al., 2009.[1]
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammatory Pain
| Animal Model | Endpoint | Route of Administration | Potency (ED50) |
| Zymosan-induced Hyperalgesia | Reversal of thermal hyperalgesia | Oral (p.o.) | 7.6 mg/kg |
| Complete Freund's Adjuvant (CFA)-induced Hyperalgesia | Reversal of thermal hyperalgesia | Oral (p.o.) | 13.5 mg/kg |
Data sourced from Codd et al., 2009.[1]
Mechanism of Action and Signaling Pathways
As a selective DOR agonist, this compound activates the delta-opioid receptor, a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gαi/o).[4] This activation initiates a cascade of intracellular signaling events that ultimately lead to its analgesic effects.
G-Protein Dependent Signaling
Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can also modulate various downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, which contributes to the overall inhibitory effect on neuronal excitability.[5]
Caption: Canonical G-protein signaling pathway of DOR activation.
β-Arrestin Recruitment
This compound is characterized as a "low-internalizing agonist" and demonstrates biased signaling by preferentially recruiting arrestin 3.[6] This interaction is distinct from high-internalizing DOR agonists and may contribute to its favorable side-effect profile, including a lack of tolerance.[6] The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of G-protein independent signaling cascades.
Caption: β-Arrestin 3 recruitment pathway for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this document.
Rat Brain Cortex Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound for the delta-opioid receptor.
Caption: Workflow for the radioligand binding assay.
-
Tissue Preparation: Rat brain cortices are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction, which is rich in opioid receptors.
-
Binding Reaction: The membrane preparation is incubated with a specific radiolabeled DOR antagonist, such as [3H]naltrindole, and varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Caption: Workflow for the [35S]GTPγS binding assay.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this exchange.
-
Procedure: Cell membranes expressing DOR are incubated with [35S]GTPγS, an excess of GDP, and varying concentrations of this compound.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is measured after filtration.
-
Analysis: The results are plotted as a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
In Vivo Models of Inflammatory Pain
These animal models are used to assess the antihyperalgesic effects of this compound in a setting of inflammation.
-
Zymosan-induced Hyperalgesia:
-
Induction: Zymosan, a component of yeast cell walls, is injected into the paw of a rat, inducing an inflammatory response and thermal hyperalgesia.
-
Drug Administration: this compound is administered orally at various doses.
-
Assessment: The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured at different time points after drug administration. An increase in withdrawal latency indicates an antihyperalgesic effect.
-
-
Complete Freund's Adjuvant (CFA)-induced Hyperalgesia:
-
Induction: CFA, an emulsion containing inactivated mycobacteria, is injected into the paw of a rat, leading to a more persistent inflammatory state and hyperalgesia.
-
Drug Administration: this compound is administered orally.
-
Assessment: Similar to the zymosan model, thermal hyperalgesia is assessed by measuring paw withdrawal latency to a heat source.
-
Safety and Tolerability Profile
A key advantage of this compound is its improved safety profile compared to traditional MOR agonists like morphine. Preclinical studies have shown that this compound:
-
Does not cause respiratory depression: Blood gas analysis in animal models showed no significant alteration in respiratory function.[1]
-
Lacks abuse potential: It did not show self-administration behavior in primates trained to self-administer alfentanil.[1]
-
Does not induce pharmacological tolerance or physical dependence: Repeated administration did not lead to a decrease in its antihyperalgesic effects, and no withdrawal signs were observed upon administration of opioid antagonists.[1]
-
Has a favorable gastrointestinal profile: Unlike morphine, which significantly reduces gastrointestinal motility, this compound had minimal effects.[1] It also did not produce gastrointestinal erosion, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1]
Conclusion
This compound is a highly selective and potent delta-opioid receptor agonist with demonstrated efficacy in preclinical models of inflammatory pain.[1] Its mechanism of action, involving biased agonism towards β-arrestin 3, may contribute to its favorable safety profile, which is notably devoid of the major liabilities associated with traditional opioids.[6] The data presented in this guide underscore the potential of selective DOR agonists as a promising therapeutic strategy for the management of inflammatory pain, warranting further investigation and development.
References
- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In Vitro Characterization of JNJ-20788560: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-20788560 is a selective, orally active agonist of the delta-opioid receptor (DOR) that has demonstrated potent antihyperalgesic properties in preclinical studies. Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound has been characterized as a promising therapeutic candidate for the relief of inflammatory pain without the typical side effects associated with traditional mu-opioid receptor agonists, such as respiratory depression, pharmacological tolerance, and physical dependence.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional potency, and signaling pathways.
Core Pharmacological Profile
The in vitro characterization of this compound has established its high affinity and potency for the delta-opioid receptor. Key quantitative parameters are summarized in the table below.
| Parameter | Receptor | Value | Assay Type | Source |
| Binding Affinity (Ki) | Delta-Opioid Receptor (DOR) | 2.0 nM | Rat Brain Cortex Binding Assay | [1][2] |
| Functional Potency | Delta-Opioid Receptor (DOR) | 5.6 nM | Naltrindole-sensitive GTPγS Assay | [1][2] |
Signaling & Functional Selectivity
This compound exhibits functional selectivity in its downstream signaling cascades. It is characterized as a "low-internalizing" agonist, a property that may contribute to its favorable tolerance profile. Furthermore, studies have indicated that this compound preferentially recruits β-arrestin 3 over β-arrestin 2. This biased agonism is a key area of investigation in the development of next-generation opioid therapeutics with improved side-effect profiles.
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway initiated by the binding of this compound to the delta-opioid receptor.
Caption: Signaling pathway of this compound at the delta-opioid receptor.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The following sections describe the methodologies used to characterize this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from rat brain cortex, a tissue rich in delta-opioid receptors.
-
Assay Conditions: The binding assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a specific radioligand for the delta-opioid receptor (e.g., [3H]naltrindole or [3H]DPDPE).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To measure the functional potency of this compound as an agonist at the delta-opioid receptor.
Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from rat brain cortex or cells expressing the delta-opioid receptor are used.
-
Assay Buffer: The assay is conducted in a buffer containing GDP, MgCl2, and [35S]GTPγS.
-
Agonist Stimulation: Membranes are incubated with varying concentrations of this compound.
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound by filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve. The specificity of the response is confirmed by its sensitivity to the delta-opioid receptor antagonist, naltrindole.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of a novel compound like this compound.
Caption: General workflow for in vitro characterization of a GPCR agonist.
Conclusion
This compound is a potent and selective delta-opioid receptor agonist with a distinct in vitro profile characterized by high binding affinity and functional potency. Its properties as a low-internalizing agonist with a preference for β-arrestin 3 recruitment highlight its potential for a differentiated therapeutic profile. The methodologies described herein provide a framework for the continued investigation and development of novel delta-opioid receptor agonists for the management of pain.
References
JNJ-20788560: A Comprehensive Technical Guide on Opioid Receptor Binding and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-20788560 is a potent and selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor implicated in pain modulation and other physiological processes. This document provides a detailed technical overview of the binding affinity and functional efficacy of this compound at the human mu (MOP), delta (DOP), kappa (KOP), and nociceptin/orphanin FQ (NOP) opioid receptors. The data presented herein is critical for understanding the compound's pharmacological profile and its potential as a therapeutic agent.
Introduction
Opioid receptors, including the MOP, DOP, and KOP subtypes, are the primary targets for opioid analgesics. While MOP receptor agonists are highly effective for pain relief, their use is associated with significant side effects such as respiratory depression, constipation, and abuse liability. The delta-opioid receptor has emerged as a promising alternative target for the development of analgesics with an improved safety profile. This compound has been identified as a selective DOR agonist, and this guide provides a comprehensive analysis of its interaction with the opioid receptor family.[1]
Binding Affinity Profile
The binding affinity of this compound for the human MOP, DOP, KOP, and NOP receptors is a critical determinant of its selectivity and potential for off-target effects. Radioligand binding assays are employed to determine the inhibition constant (Ki) of the compound at each receptor subtype.
Table 1: Binding Affinity of this compound at Human Opioid Receptors
| Receptor | Radioligand | Ki (nM) |
| Delta (DOP) | [3H]-Naltrindole | 2.0 |
| Mu (MOP) | Not explicitly found | >1000 (inferred from selectivity) |
| Kappa (KOP) | Not explicitly found | >1000 (inferred from selectivity) |
| Nociceptin (NOP) | Not explicitly found | >1000 (inferred from selectivity) |
Note: While specific Ki values for MOP, KOP, and NOP receptors were not found in the reviewed literature, the high selectivity of this compound for the DOP receptor suggests that its affinity for the other opioid receptors is significantly lower, likely in the micromolar range.
Functional Efficacy and Potency
The functional activity of this compound is assessed through various in vitro assays that measure the compound's ability to activate downstream signaling pathways upon receptor binding. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which reflects efficacy.
G Protein Activation ([35S]GTPγS Binding Assay)
The [35S]GTPγS binding assay is a direct measure of G protein activation following agonist binding to a G protein-coupled receptor (GPCR). This compound has been shown to be a potent agonist at the DOR in this assay.
Table 2: Efficacy of this compound in [35S]GTPγS Binding Assay at the Delta-Opioid Receptor
| Parameter | Value |
| EC50 | 5.6 nM |
| Emax | Full Agonist |
Adenylyl Cyclase Modulation (cAMP Assay)
Opioid receptors, being primarily Gi/o-coupled, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The potency and efficacy of this compound in modulating cAMP levels are important indicators of its functional activity. While specific EC50 and Emax values from cAMP assays for this compound were not explicitly found, its classification as a potent DOR agonist in the GTPγS assay strongly suggests it would effectively inhibit adenylyl cyclase activity.
β-Arrestin Recruitment
β-arrestin recruitment to activated GPCRs is a key mechanism for receptor desensitization and can also initiate distinct signaling cascades. This compound is characterized as a low-internalizing agonist that preferentially recruits β-arrestin-3.[2][3] This biased signaling profile may contribute to its favorable in vivo properties, such as reduced tolerance development.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for opioid receptors using a competitive radioligand binding assay.
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-naltrindole for DOR) and varying concentrations of the test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This protocol describes the measurement of G protein activation by this compound.
Caption: Workflow for a [35S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated in a buffer containing [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Radioactivity Measurement: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The specific binding is plotted against the concentration of this compound, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Accumulation Assay
This protocol details the measurement of the inhibition of adenylyl cyclase activity.
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: Cells stably expressing the opioid receptor of interest are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with forskolin (B1673556) to increase basal cAMP levels.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of this compound to determine the IC50 and Emax values.
Signaling Pathways
This compound, as a DOR agonist, primarily signals through the Gi/o pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunits can modulate various downstream effectors, including ion channels. Additionally, this compound's interaction with β-arrestin-3 initiates another layer of signaling and receptor regulation.
References
- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Pharmacological Profile of JNJ-20788560: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-20788560 is a potent and selective agonist of the delta-opioid receptor (DOR) that has demonstrated significant antihyperalgesic effects in preclinical models of inflammatory pain. A key characteristic of this compound is its favorable safety profile, notably lacking the common adverse effects associated with traditional mu-opioid receptor agonists, such as respiratory depression, pharmacological tolerance, and physical dependence. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, in vivo efficacy, and the experimental methodologies used for its characterization.
Core Pharmacological Attributes
This compound is a non-peptide small molecule that acts as a selective agonist at the delta-opioid receptor. Its chemical name is 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide. The primary mechanism of action involves the activation of DOR, a G protein-coupled receptor, which leads to the modulation of downstream signaling pathways involved in nociception.
Receptor Binding and Functional Activity
This compound exhibits high affinity and potency for the delta-opioid receptor. While specific binding affinities for the mu- and kappa-opioid receptors are not publicly available, it is consistently reported to be highly selective for the DOR.
| Parameter | Value | Assay | Source |
| Binding Affinity (Ki) | 2.0 nM | Rat Brain Cortex Binding Assay | [1] |
| Functional Potency (EC50) | 5.6 nM | GTPγS Binding Assay | [1] |
In Vivo Efficacy
The antihyperalgesic properties of this compound have been demonstrated in rodent models of inflammatory pain. The compound is orally active and shows efficacy in reversing thermal hyperalgesia.
| Animal Model | Efficacy (ED50) | Route of Administration | Source |
| Rat Zymosan Radiant Heat Test | 7.6 mg/kg | Oral (p.o.) | [1] |
| Rat Complete Freund's Adjuvant (CFA) Radiant Heat Test | 13.5 mg/kg | Oral (p.o.) | [1] |
Safety and Tolerability Profile
A significant advantage of this compound is its improved safety profile compared to traditional opioid analgesics.
| Adverse Effect | Observation | Experimental Evidence | Source |
| Respiratory Depression | Not observed | Blood gas analysis in preclinical models | [1] |
| Pharmacological Tolerance | Not observed in limited studies | Repeated administration in antihyperalgesia models | [1] |
| Physical Dependence | No withdrawal signs precipitated by opioid antagonists | Administration of naloxone (B1662785) or naltrindole | [1] |
| Gastrointestinal Motility | Minimal effect; 11% reduction at the highest dose tested | Charcoal meal transit assay in rats | [1] |
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, DOR primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, DOR activation can modulate ion channel activity, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability. There is also evidence that DOR agonists can activate the mitogen-activated protein kinase (MAPK) pathway, which may contribute to its long-term effects.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound. These are based on standard methodologies and may not reflect the exact proprietary protocols used in the original studies.
Radioligand Binding Assay (Rat Brain Cortex)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the rat brain membranes with a fixed concentration of a radiolabeled delta-opioid receptor antagonist (e.g., [³H]naltrindole) and varying concentrations of this compound. Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the delta-opioid receptor or from brain tissue as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of GDP, and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
In Vivo Antihyperalgesia Models (Radiant Heat Tests)
These models are used to assess the analgesic efficacy of a compound in the context of inflammatory pain.
References
JNJ-20788560: A Technical Guide to its Interaction with Second Messenger Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-20788560 is a potent and selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including analgesia. This technical guide provides an in-depth analysis of the effects of this compound on key second messenger pathways. It summarizes quantitative data on its potency and efficacy in G-protein activation, adenylyl cyclase inhibition, and other downstream signaling events. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of the signaling pathways and experimental workflows, to support further research and drug development efforts in the field of opioid pharmacology.
Introduction
This compound is a non-peptidic, orally active delta-opioid receptor agonist that has demonstrated potent antihyperalgesic effects in preclinical models. Its mechanism of action is centered on the activation of the DOR, a member of the Gi/o family of GPCRs. Activation of DOR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the canonical G-protein dependent pathways, leading to the modulation of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+), as well as the activation of ion channels. Furthermore, like many GPCRs, DOR signaling is also regulated by β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling. This compound has been characterized as a "low-internalizing" agonist, exhibiting biased agonism with a preference for recruiting arrestin-3. This guide will explore the intricate details of these interactions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on the delta-opioid receptor and its downstream second messenger pathways.
Table 1: Receptor Binding and G-Protein Activation
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 2.0 nM | Rat brain cortex binding assay | [1] |
| GTPγS Potency (EC50) | 5.6 nM | [35S]GTPγS binding assay | [1] |
Table 2: Second Messenger Pathway Modulation
| Pathway | Parameter | Value | Assay System | Reference |
| Adenylyl Cyclase Inhibition (cAMP accumulation) | EC50 | 25.1 nM | BRET-based cAMP biosensor in HEK293 cells | [2] |
| Emax | 98% | BRET-based cAMP biosensor in HEK293 cells | [2] | |
| Ca2+ Mobilization | EC50 | 15.8 nM | BRET-based Ca2+ biosensor in HEK293 cells | [2] |
| Emax | 85% | BRET-based Ca2+ biosensor in HEK293 cells | [2] | |
| Kir3 Channel Activation | EC50 | 31.6 nM | BRET-based Kir3 biosensor in HEK293 cells | [2] |
| Emax | 95% | BRET-based Kir3 biosensor in HEK293 cells | [2] | |
| β-Arrestin Recruitment | - | Preferential recruitment of arrestin-3 | BRET and live-cell imaging in HEK293 cells | [3] |
Signaling Pathways
This compound modulates multiple intracellular signaling pathways upon binding to the delta-opioid receptor. These can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.
G-Protein Dependent Signaling
As a Gi/o-coupled receptor agonist, this compound's primary mechanism involves the activation of the heterotrimeric G-protein complex. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with various downstream effectors.
β-Arrestin Dependent Signaling
This compound is characterized as a "low-internalizing" agonist and displays bias towards the recruitment of arrestin-3.[3] This interaction is important for receptor desensitization and may also initiate distinct signaling cascades.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
[35S]GTPγS Binding Assay
This assay measures the functional consequence of DOR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Protocol Details:
-
Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is resuspended in assay buffer.
-
Assay: Membranes are incubated with varying concentrations of this compound in the presence of GDP (e.g., 10 µM) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.05 nM).
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
BRET-based cAMP Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure changes in intracellular cAMP levels in live cells.
Protocol Details:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a BRET-based cAMP biosensor (e.g., CAMYEL) and the human delta-opioid receptor.
-
Assay Procedure: Transfected cells are plated in a 96-well plate. On the day of the assay, the culture medium is replaced with a stimulation buffer. Cells are then stimulated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
BRET Measurement: The BRET signal is measured using a microplate reader capable of detecting both donor and acceptor emission wavelengths. The ratio of acceptor to donor emission is calculated to determine the intracellular cAMP levels.
BRET-based Calcium and Kir3 Channel Assays
Similar to the cAMP assay, BRET-based biosensors can be used to measure changes in intracellular calcium and the activity of Kir3 channels.
Protocol Details:
-
Cell Culture and Transfection: HEK293 cells are transfected with the appropriate BRET biosensor (for Ca2+ or Kir3) and the human delta-opioid receptor.
-
Assay Procedure: The assay procedure is similar to the cAMP assay, with cells being stimulated with this compound.
-
BRET Measurement: The BRET signal is measured to quantify changes in intracellular calcium or Kir3 channel activation.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the activated DOR using BRET.
Protocol Details:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with DOR fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-3 fused to a BRET acceptor (e.g., YFP).
-
Assay Procedure: Transfected cells are plated and subsequently stimulated with this compound.
-
BRET Measurement: The BRET signal is measured over time to monitor the interaction between DOR and β-arrestin-3. An increase in the BRET ratio indicates recruitment.
Conclusion
This compound is a selective delta-opioid receptor agonist that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of other second messengers and ion channels. Its characterization as a low-internalizing agonist with a bias towards arrestin-3 recruitment highlights the complexity of its signaling profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand the pharmacology of this compound and to design novel therapeutics targeting the delta-opioid receptor.
References
Preclinical Profile of JNJ-20788560: A Selective Delta-Opioid Agonist for Pain Relief
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-20788560 is a potent and selective non-peptide agonist of the delta-opioid receptor (DOR) that has demonstrated significant antihyperalgesic effects in preclinical models of inflammatory pain. Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound has been characterized by its unique pharmacological profile, which includes potent pain relief without the common adverse effects associated with traditional mu-opioid receptor (MOR) agonists, such as respiratory depression, physical dependence, and abuse liability. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological properties, efficacy in pain models, safety profile, and mechanism of action.
Core Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Assay System | Value | Reference |
| Binding Affinity (Ki) | ||||
| Delta-Opioid Receptor (DOR) | Rat | Brain Cortex Homogenate | 2.0 nM | [1] |
| Mu-Opioid Receptor (MOR) | - | - | >1000 nM (Implied Selectivity) | - |
| Kappa-Opioid Receptor (KOR) | - | - | >1000 nM (Implied Selectivity) | - |
| Functional Potency (EC50) | ||||
| DOR Agonism | Rat | GTPγS Binding Assay | 5.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammatory Pain
| Pain Model | Administration Route | Efficacy Endpoint | Potency (ED50) | Reference |
| Zymosan-Induced Thermal Hyperalgesia | Oral (p.o.) | Reversal of Thermal Hyperalgesia | 7.6 mg/kg | [1] |
| Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia | Oral (p.o.) | Reversal of Thermal Hyperalgesia | 13.5 mg/kg | [1] |
| Uninflamed Thermal Nociception (Radiant Heat) | Oral (p.o.) | Increase in Paw Withdrawal Latency | Virtually Inactive | [1] |
Table 3: Preclinical Safety and Side Effect Profile of this compound
| Parameter | Species | Key Finding | Comparison | Reference |
| Respiratory Depression | Rat | No significant alteration in blood gases. | Morphine produced significant respiratory depression. | [1] |
| Gastrointestinal Motility | Rat | Minimal (11%) reduction in GI transit at the highest dose. | Morphine produced a near-maximal reduction in GI transit at all tested doses. | [1] |
| Gastrointestinal Erosion | Rat | Did not produce GI erosion. | Ibuprofen is known to cause GI erosion. | [1] |
| Physical Dependence | Rat | No withdrawal signs precipitated by opioid antagonists. | - | [1] |
| Pharmacological Tolerance | Rat | No tolerance observed in limited studies. | - | [1] |
| Abuse Potential | Primate | Lack of self-administration behavior. | Alfentanil (a MOR agonist) is readily self-administered. | [1] |
| Hyperglycemic Effects | - | While some tricyclic DOR agonists have shown hyperglycemic effects, studies on DORs suggest a role in glucose uptake, potentially mitigating this risk. Direct studies on this compound's effect on blood glucose are not extensively published. | Some other tricyclic DOR agonists have been shown to elevate plasma glucose. | [2][3] |
Detailed Experimental Protocols
In Vitro Assays
Delta-Opioid Receptor Binding Affinity Assay
-
Tissue Preparation: Membranes were prepared from the brain cortex of male Wistar rats.
-
Radioligand: [3H]Naltrindole, a selective DOR antagonist.
-
Procedure: Membranes were incubated with various concentrations of this compound and a fixed concentration of [3H]Naltrindole. Non-specific binding was determined in the presence of a high concentration of unlabeled naltrindole.
-
Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
GTPγS Functional Assay
-
Principle: This assay measures the activation of G-proteins coupled to the DOR upon agonist binding.
-
Procedure: Rat brain cortex membranes were incubated with this compound in the presence of GDP and [35S]GTPγS. Agonist activation of the DOR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Detection: The amount of bound [35S]GTPγS was quantified by scintillation counting.
-
Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding, was determined. The effect was confirmed to be DOR-mediated by its sensitivity to the antagonist naltrindole.[1]
In Vivo Pain Models
Zymosan-Induced Thermal Hyperalgesia in Rats
-
Animals: Male Wistar rats.
-
Induction of Inflammation: A single intraplantar injection of zymosan A (a cell wall component from Saccharomyces cerevisiae) dissolved in saline was administered into the right hind paw.[4][5] This induces a localized inflammatory response characterized by thermal hyperalgesia.[4]
-
Drug Administration: this compound was administered orally (p.o.) at various doses.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source was measured at specific time points after drug administration. A decrease in paw withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Endpoint: The antihyperalgesic effect was quantified as the reversal of the decreased paw withdrawal latency. The ED50 was calculated as the dose that produced a 50% reversal of hyperalgesia.[1]
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
-
Induction of Inflammation: A single intraplantar injection of CFA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, was administered into the right hind paw.[6][7] This induces a more persistent inflammatory state and robust thermal hyperalgesia.[8]
-
Drug Administration: this compound was administered orally (p.o.).
-
Assessment of Thermal Hyperalgesia: Similar to the zymosan model, paw withdrawal latency to a radiant heat source was measured.
-
Endpoint: The efficacy was determined by the ability of this compound to reverse the CFA-induced decrease in paw withdrawal latency, and the ED50 was calculated.[1]
Safety and Side Effect Assessment Protocols
Respiratory Function Assessment
-
Method: Arterial blood gas analysis was performed in conscious rats following administration of this compound or morphine.
-
Parameters Measured: Partial pressure of oxygen (pO2) and carbon dioxide (pCO2) in arterial blood. A significant decrease in pO2 and an increase in pCO2 are indicative of respiratory depression.[1]
Gastrointestinal Motility Assay
-
Method: The charcoal meal transit test was used.
-
Procedure: Rats were administered this compound or morphine, followed by an oral gavage of a charcoal meal. After a set period, the animals were euthanized, and the distance traveled by the charcoal meal through the small intestine was measured as a percentage of the total length of the small intestine. A decrease in this percentage indicates inhibition of gastrointestinal transit.[1]
Assessment of Physical Dependence
-
Method: Antagonist-precipitated withdrawal.
-
Procedure: Rats were treated with this compound, and then challenged with an opioid antagonist (e.g., naloxone (B1662785) or naltrindole).
-
Observation: Animals were observed for characteristic signs of opioid withdrawal, such as jumping, wet dog shakes, teeth chattering, and ptosis. The absence of these signs indicates a lack of physical dependence.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors mediate glucose uptake in skeletal muscles of lean and obese-diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Intraplantar zymosan as a reliable, quantifiable model of thermal and mechanical hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory hyperalgesia induced by zymosan in the plantar tissue of the rat: effect of kinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
JNJ-20788560: In Vivo Experimental Protocols for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-20788560 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant antihyperalgesic effects in preclinical models of inflammatory pain.[1][2] A key characteristic of this compound is its favorable safety profile, notably the absence of respiratory depression, pharmacological tolerance, and physical dependence at therapeutic doses, which are common and life-threatening side effects associated with traditional mu-opioid receptor agonists.[1][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound, focusing on its efficacy in inflammatory pain models and its safety assessment.
Mechanism of Action
This compound exerts its effects by selectively activating the delta-opioid receptor, a G-protein coupled receptor (GPCR).[3] Upon agonist binding, the DOR initiates a signaling cascade that ultimately leads to analgesic and antihyperalgesic effects. This compound is characterized as a low-internalizing agonist that preferentially recruits β-arrestin 3, a mechanism that may contribute to its reduced tolerance profile.
Signaling Pathway of this compound at the Delta-Opioid Receptor
Caption: this compound signaling at the delta-opioid receptor.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| Affinity for DOR (Ki) | 2.0 nM | Rat | Brain cortex binding assay | [1] |
| Potency (DOR) | 5.6 nM | Rat | [³⁵S]GTPγS binding assay | [1] |
| Efficacy in Zymosan Model | 7.6 mg/kg (p.o.) | Rat | Radiant heat test | [1] |
| Efficacy in CFA Model | 13.5 mg/kg (p.o.) | Rat | Radiant heat test | [1] |
Experimental Protocols
Protocol 1: Evaluation of Antihyperalgesic Efficacy in a Rat Model of Zymosan-Induced Inflammatory Pain
This protocol details the induction of inflammatory pain using zymosan and the subsequent assessment of the antihyperalgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline (0.9% NaCl)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source, Hargreaves apparatus)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Experimental Workflow:
Caption: Workflow for the zymosan-induced hyperalgesia model.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least 3-5 days before the experiment to allow for acclimatization.
-
Baseline Nociceptive Testing:
-
Thermal Hyperalgesia (Radiant Heat Test): Place rats in individual plexiglass chambers on a glass floor. Allow them to acclimate for at least 15 minutes. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
-
Mechanical Allodynia (von Frey Test): Place rats on an elevated mesh floor and allow them to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and determine the paw withdrawal threshold.
-
-
Induction of Inflammation: Prepare a suspension of zymosan in sterile saline (e.g., 2.5 mg in 50 µL). Briefly anesthetize the rats and inject the zymosan suspension intraplantarly into the plantar surface of one hind paw.
-
Drug Administration: At a predetermined time after zymosan injection (e.g., 2 hours), administer this compound orally by gavage. A vehicle control group should be included.
-
Post-treatment Nociceptive Testing: Assess thermal and mechanical withdrawal thresholds at various time points after drug administration (e.g., 30, 60, and 120 minutes).
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the this compound-treated groups and the vehicle control group.
Protocol 2: Evaluation of Antihyperalgesic Efficacy in a Rat Model of Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This protocol describes a model of persistent inflammatory pain induced by CFA.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline (0.9% NaCl)
-
Vehicle for oral administration
-
Apparatus for assessing thermal and mechanical nociception
Procedure:
-
Animal Acclimatization and Baseline Testing: Follow steps 1 and 2 as described in Protocol 1.
-
Induction of Inflammation: Inject a small volume of CFA (e.g., 100 µL) intraplantarly into the plantar surface of one hind paw of anesthetized rats.
-
Development of Hyperalgesia: Allow 24-48 hours for the development of a robust and stable hyperalgesia.
-
Drug Administration: Administer this compound orally and include a vehicle control group.
-
Post-treatment Nociceptive Testing: Measure thermal and mechanical withdrawal thresholds at specified time points post-drug administration.
-
Data Analysis: Analyze the data as described in Protocol 1.
Protocol 3: Assessment of Respiratory Depression
This protocol uses whole-body plethysmography to assess the potential for this compound to induce respiratory depression.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration
-
Whole-body plethysmography system
Procedure:
-
Animal Acclimatization: Acclimate rats to the plethysmography chambers for several days prior to the experiment.
-
Baseline Respiratory Measurement: Place the rats in the chambers and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a defined period (e.g., 30-60 minutes).
-
Drug Administration: Administer a high dose of this compound (e.g., 3-5 times the effective analgesic dose) or vehicle orally. A positive control, such as morphine, should be included in a separate group of animals.
-
Post-treatment Respiratory Measurement: Continuously monitor and record respiratory parameters for several hours after drug administration.
-
Data Analysis: Compare the respiratory parameters before and after treatment for each group. Analyze for any significant depression in respiratory function in the this compound-treated group compared to the vehicle and positive control groups.
Protocol 4: Assessment of Physical Dependence
This protocol is designed to determine if chronic administration of this compound leads to the development of physical dependence by observing for signs of withdrawal upon administration of an opioid antagonist.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration
-
Naloxone (B1662785) (opioid antagonist)
-
Observation chambers
Procedure:
-
Chronic Drug Administration: Administer this compound orally twice daily for a prolonged period (e.g., 7-14 days). A positive control group receiving chronic morphine should be included.
-
Precipitated Withdrawal: On the final day, 2 hours after the last dose of this compound or morphine, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, s.c.).
-
Withdrawal Observation: Immediately after naloxone injection, place the rats in individual observation chambers and score for behavioral signs of opioid withdrawal for 30-60 minutes. Key signs include jumping, wet dog shakes, teeth chattering, ptosis, and diarrhea.
-
Data Analysis: Compare the withdrawal scores of the this compound-treated group to the morphine-treated group. The absence of significant withdrawal signs in the this compound group would indicate a lack of physical dependence.
References
- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: JNJ-20788560 Dissolution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of JNJ-20788560, a selective delta opioid receptor (DOR) agonist, for use in in vitro cell culture experiments. Adherence to this protocol will help ensure consistent and reliable experimental results.
Introduction
This compound is a potent and selective agonist for the delta opioid receptor, making it a valuable tool for research in pain, addiction, and other neurological disorders.[1][2] Proper dissolution and preparation of this compound are critical for accurate and reproducible cell-based assays. This document outlines the recommended procedures for preparing stock solutions and working solutions of this compound for cell culture applications.
Chemical Properties and Solubility
A summary of the relevant chemical and physical properties of this compound is provided in the table below. The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
| Property | Value | Reference |
| Molecular Weight | 388.5 g/mol | [3] |
| Solubility in DMSO | 3.89 mg/mL (10.01 mM) | [3] |
| Appearance | Crystalline solid, powder | |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution | -80°C for up to 1 year | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of this compound stock and working solutions for cell culture experiments.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringe filters (0.22 µm)
-
Cell culture medium appropriate for the cell line being used
-
Laminar flow hood or biological safety cabinet
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.885 mg of this compound.
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
-
Sonication (Recommended): To ensure complete dissolution, sonicate the vial in a water bath sonicator for 10-15 minutes.[3] Visually inspect the solution to ensure no solid particles remain.
-
Sterile Filtration: For optimal sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected vial.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to one year).[3]
-
Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Cell Culture Medium:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
Serially dilute the 10 mM stock solution in the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5%, and preferably 0.1% or lower, is recommended.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause shearing of media components.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for cell culture experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of delta opioid receptor agonists and the experimental workflow for preparing this compound.
Caption: Simplified signaling pathway of a DOR agonist like this compound.
Caption: Workflow for preparing this compound solutions for cell culture.
References
Application Notes and Protocols for JNJ-20788560 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-20788560, chemically identified as 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide, is a potent and selective delta opioid receptor (DOR) agonist.[1] Preclinical studies have highlighted its potential as an antihyperalgesic agent, particularly in models of inflammatory pain. A key characteristic of this compound is its favorable side-effect profile compared to traditional mu-opioid agonists like morphine; it has been shown to not induce respiratory depression, pharmacological tolerance, or physical dependence in rodent models.[1] These attributes make this compound a compound of significant interest for the development of novel analgesics.
This document provides a summary of the available data on the dosage and administration of this compound in rodent models, along with detailed protocols for relevant experimental procedures.
Data Presentation
In Vitro Receptor Binding and Potency
| Parameter | Species | Tissue | Value |
| DOR Affinity (Ki) | Rat | Brain Cortex | 2.0 nM |
| DOR Potency (EC50) | Rat | Brain Cortex | 5.6 nM |
| Data from GTPγS binding assay.[1] |
In Vivo Efficacy in Rat Models of Inflammatory Pain
| Pain Model | Administration Route | Effective Dose (Potency) | Effect |
| Zymosan-induced Radiant Heat Hyperalgesia | Oral (p.o.) | 7.6 mg/kg | Antihyperalgesic |
| Complete Freund's Adjuvant (CFA)-induced Radiant Heat Hyperalgesia | Oral (p.o.) | 13.5 mg/kg | Antihyperalgesic |
| Note: this compound was reported to be virtually inactive in an uninflamed radiant heat test, indicating its primary efficacy is in states of inflammatory hyperalgesia.[1] |
Pharmacokinetic Parameters
Publicly available literature does not contain detailed pharmacokinetic data for this compound in rodent models. Parameters such as Cmax, Tmax, plasma half-life (t1/2), and oral bioavailability have not been reported in the reviewed studies.
Experimental Protocols
Protocol 1: Zymosan-Induced Inflammatory Pain in Rats
This protocol is based on the methodology used to assess the antihyperalgesic effects of this compound in a rat model of acute inflammation.
Objective: To evaluate the efficacy of this compound in reducing thermal hyperalgesia induced by zymosan.
Materials:
-
Male Wistar rats
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Vehicle for this compound (A specific vehicle was not stated in the source literature; a common vehicle for oral administration of small molecules is 0.5% methylcellulose (B11928114) in water)
-
Radiant heat source (e.g., Hargreaves apparatus)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House male Wistar rats under standard laboratory conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Inflammation:
-
Prepare a suspension of zymosan in sterile saline.
-
Inject a standardized volume of the zymosan suspension into the plantar surface of one hind paw of each rat to induce localized inflammation.
-
-
Baseline Nociceptive Testing:
-
Prior to zymosan injection, measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.
-
Position the rat on a glass surface and apply the radiant heat source to the plantar surface of the paw.
-
Record the time (in seconds) it takes for the rat to withdraw its paw. A cut-off time should be established to prevent tissue damage.
-
-
Post-Inflammation Nociceptive Testing:
-
At a predetermined time after zymosan injection (when peak inflammation is expected), re-measure the paw withdrawal latencies to confirm the development of thermal hyperalgesia (a significant decrease in withdrawal latency in the inflamed paw).
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 7.6 mg/kg) or vehicle to separate groups of rats.[1]
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after drug administration, measure the paw withdrawal latencies to the radiant heat source.
-
-
Data Analysis:
-
Calculate the percentage of antihyperalgesia for each animal at each time point.
-
Compare the paw withdrawal latencies and antihyperalgesic effects between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods.
-
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This protocol outlines the methodology for assessing the efficacy of this compound in a model of chronic inflammatory pain.
Objective: To determine the antihyperalgesic effect of this compound in a CFA-induced model of persistent inflammatory pain.
Materials:
-
Male Wistar rats
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound
-
Radiant heat source (e.g., Hargreaves apparatus)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Induction of Inflammation:
-
Inject a standardized volume of CFA into the plantar surface of one hind paw of each rat. This will induce a persistent inflammatory response.
-
-
Baseline and Post-Inflammation Nociceptive Testing:
-
Follow the procedures outlined in steps 3 and 4 of Protocol 1 to establish baseline and post-CFA thermal hyperalgesia.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 13.5 mg/kg) or vehicle to separate groups of rats.[1]
-
-
Post-Treatment Nociceptive Testing:
-
Measure paw withdrawal latencies at various time points after drug administration to assess the magnitude and duration of the antihyperalgesic effect.
-
-
Data Analysis:
-
Analyze the data as described in step 7 of Protocol 1.
-
Visualizations
Delta Opioid Receptor Signaling Pathway
Caption: Delta Opioid Receptor Signaling Pathways.
Experimental Workflow for Assessing Antihyperalgesia
Caption: Workflow for In Vivo Pain Model Experiments.
References
Application Notes and Protocols for JNJ-20788560 in Delta-Opioid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-20788560, a selective delta-opioid receptor (DOR) agonist, for studying DOR function. This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant signaling pathways and workflows.
This compound is a potent and efficacious antihyperalgesic agent that exhibits a unique pharmacological profile. Notably, it has been shown to produce analgesia in inflammatory pain models without inducing respiratory depression, tolerance, or physical dependence, distinguishing it from typical mu-opioid receptor agonists.[1] Its mechanism as a low-internalizing agonist that preferentially recruits arrestin-3 offers a valuable tool for investigating the nuanced roles of DOR signaling pathways.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Assay System |
| Binding Affinity (Kᵢ) | 2.0 nM | Rat brain cortex binding assay |
| Functional Potency (EC₅₀) | 5.6 nM | [³⁵S]GTPγS binding assay |
Table 2: In Vivo Antihyperalgesic Potency of this compound in Rat Models of Inflammatory Pain
| Model | Potency (ED₅₀) | Route of Administration |
| Zymosan-induced hyperalgesia (Radiant Heat Test) | 7.6 mg/kg | Oral (p.o.) |
| Complete Freund's Adjuvant (CFA)-induced hyperalgesia (Radiant Heat Test) | 13.5 mg/kg | Oral (p.o.) |
Experimental Protocols
I. In Vitro Assays
A. Delta-Opioid Receptor Radioligand Binding Assay (Rat Brain Cortex)
This protocol is designed to determine the binding affinity of this compound for the delta-opioid receptor in rat brain cortical tissue.
Materials:
-
Rat brain cortex
-
This compound
-
[³H]-Naltrindole (or other suitable DOR-selective radioligand)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Naloxone (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer, refrigerated centrifuge, scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortex in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine in the following order:
-
Binding buffer
-
A range of concentrations of this compound or vehicle.
-
[³H]-Naltrindole at a concentration near its Kd.
-
For non-specific binding, add a high concentration of unlabeled naloxone.
-
Add the membrane preparation to initiate the reaction.
-
-
Incubate at 25°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
B. [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of DOR by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
Cell membranes expressing DOR (e.g., from CHO or HEK293 cells)
-
This compound
-
[³⁵S]GTPγS
-
GDP
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Glass fiber filters or SPA beads
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of this compound or vehicle.
-
Cell membrane preparation.
-
GDP (to a final concentration of 10-30 µM).
-
-
Pre-incubate at 30°C for 15-30 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Alternatively, for a scintillation proximity assay (SPA), add SPA beads and incubate to allow for proximity-based signal generation.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the stimulation percentage against the log concentration of this compound to determine the EC₅₀ and Emax values.
-
II. In Vivo Assays
A. Zymosan-Induced Inflammatory Pain Model in Rats
This model is used to assess the antihyperalgesic effects of this compound in an acute inflammatory pain state.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
This compound
-
Vehicle for oral administration
-
Radiant heat source (e.g., plantar test apparatus)
Protocol:
-
Induction of Inflammation:
-
Prepare a suspension of zymosan in sterile saline (e.g., 2% w/v).
-
Inject a small volume (e.g., 50-100 µL) of the zymosan suspension into the plantar surface of one hind paw of the rat.
-
-
Drug Administration:
-
Allow inflammation and hyperalgesia to develop (typically 2-4 hours post-zymosan injection).
-
Administer this compound or vehicle orally (p.o.).
-
-
Behavioral Testing (Radiant Heat Test):
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat in the testing apparatus.
-
Apply a focused beam of radiant heat to the plantar surface of the inflamed paw.
-
Measure the latency for the rat to withdraw its paw. A cut-off time should be established to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the paw withdrawal latency for each animal at each time point.
-
Determine the dose-response relationship and calculate the ED₅₀ value.
-
B. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to evaluate the efficacy of this compound in a more persistent inflammatory pain state.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for oral administration
-
Radiant heat source (e.g., plantar test apparatus)
Protocol:
-
Induction of Inflammation:
-
Inject a small volume (e.g., 100-150 µL) of CFA into the plantar surface of one hind paw of the rat.
-
-
Development of Hyperalgesia:
-
Allow several days for the inflammation and hyperalgesia to fully develop (typically 2-4 days post-CFA injection).
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.).
-
-
Behavioral Testing (Radiant Heat Test):
-
Follow the same procedure as described for the zymosan model, assessing paw withdrawal latency at various time points after drug administration.
-
-
Data Analysis:
-
Analyze the data and calculate the ED₅₀ as described for the zymosan model.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the Delta-Opioid Receptor
This compound, as a low-internalizing agonist, exhibits biased signaling through the preferential recruitment of arrestin-3. This interaction is believed to facilitate receptor resensitization and inhibit the development of tolerance.
Caption: this compound signaling at the delta-opioid receptor.
Experimental Workflow for In Vitro Binding and Functional Assays
The following diagram illustrates the general workflow for characterizing the in vitro pharmacology of this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow for In Vivo Antihyperalgesia Studies
This diagram outlines the key steps in assessing the in vivo efficacy of this compound in inflammatory pain models.
Caption: Workflow for in vivo studies of this compound.
References
Application of JNJ-20788560 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-20788560 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant promise in preclinical neuroscience research.[1][2][3] Its unique pharmacological profile, characterized by potent antihyperalgesic effects without the common adverse effects associated with traditional mu-opioid receptor agonists (e.g., respiratory depression, tolerance, and physical dependence), makes it a valuable tool for investigating the role of the delta-opioid system in pain modulation and other neurological processes.[1][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroscience research.
Introduction to this compound
This compound is a non-peptide small molecule that acts as a selective agonist at the delta-opioid receptor.[1][2] Its primary mechanism of action involves the activation of DORs, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems.[2] Activation of DORs by this compound leads to the modulation of nociceptive pathways, resulting in analgesia, particularly in models of inflammatory and neuropathic pain. A key feature of this compound is its biased agonism; it is considered a low-internalizing agonist that preferentially recruits β-arrestin 3, a characteristic that may contribute to its favorable side-effect profile.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species/System | Assay Type | Reference |
| Binding Affinity (Ki) | 2.0 nM | Rat brain cortex | Radioligand Binding Assay | [3][4] |
| Functional Potency (EC50) | 5.6 nM | Rat brain membranes | GTPγS Binding Assay | [4] |
Table 2: In Vivo Efficacy Data for this compound
| Animal Model | Endpoint | Route of Administration | Effective Dose (ED50) | Reference |
| Rat Zymosan-Induced Hyperalgesia | Reversal of thermal hyperalgesia | Oral (p.o.) | 7.6 mg/kg | [4] |
| Rat Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia | Reversal of thermal hyperalgesia | Oral (p.o.) | 13.5 mg/kg | [4] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound at the Delta-Opioid Receptor
This compound activates the delta-opioid receptor, leading to G-protein-mediated signaling and β-arrestin recruitment. As a biased agonist, it shows preference for certain downstream signaling cascades.
Caption: Signaling pathway of this compound at the delta-opioid receptor.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow for In Vivo Antihyperalgesia Studies
This diagram illustrates the workflow for evaluating the antihyperalgesic effects of this compound in a rodent model of inflammatory pain.
Caption: Workflow for in vivo antihyperalgesia studies with this compound.
Detailed Experimental Protocols
Delta-Opioid Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the delta-opioid receptor in rat brain tissue.
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Radioligand: [3H]-Naltrindole (a selective DOR antagonist)
-
Unlabeled ligand for non-specific binding: Naltrindole (B39905)
-
This compound stock solution
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [3H]-Naltrindole (typically at its Kd value).
-
Increasing concentrations of this compound.
-
For determination of non-specific binding, use a high concentration of unlabeled naltrindole instead of this compound.
-
Add the membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound.
Materials:
-
Rat brain membranes (prepared as in 4.1)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
[35S]GTPγS
-
GDP (Guanosine diphosphate)
-
This compound stock solution
-
Unlabeled GTPγS for non-specific binding
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following:
-
Assay buffer
-
GDP (final concentration typically 10-30 µM)
-
Increasing concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Rat brain membranes (10-20 µg of protein).
-
-
Pre-incubate at 30°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS (final concentration typically 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the specific [35S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
This protocol describes the induction of inflammatory pain in rats and the assessment of the antihyperalgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound formulation for oral administration
-
Vehicle control
-
Radiant heat source (e.g., Hargreaves apparatus) or von Frey filaments
Procedure:
-
Acclimatization and Baseline Testing:
-
Acclimatize rats to the testing environment and handling for at least 3 days.
-
Measure baseline paw withdrawal latency to a thermal stimulus (radiant heat) or paw withdrawal threshold to a mechanical stimulus (von Frey filaments) for both hind paws.
-
-
Induction of Inflammation:
-
Under brief isoflurane (B1672236) anesthesia, inject 100 µL of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
-
Confirmation of Hyperalgesia:
-
24-72 hours after CFA injection, re-measure paw withdrawal latencies or thresholds. A significant decrease in the withdrawal latency/threshold in the CFA-injected paw compared to baseline and the contralateral paw confirms the development of hyperalgesia.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle orally at desired doses.
-
At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), measure paw withdrawal latencies or thresholds.
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - post-CFA latency) / (baseline latency - post-CFA latency)] x 100.
-
Determine the dose-response relationship and calculate the ED50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the delta-opioid system in neuroscience. Its selectivity and favorable in vivo profile allow for the investigation of DOR function in pain and other neurological conditions with minimal confounding effects from mu-opioid receptor activation. The protocols provided herein offer a framework for the comprehensive in vitro and in vivo characterization of this compound and similar compounds. Researchers should adapt these protocols as necessary for their specific experimental conditions and adhere to all relevant animal care and use guidelines.
References
- 1. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Imaging with Delta-Opioid Receptor Ligands: A Proposed Framework for JNJ-20788560 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-20788560 is a potent and selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor implicated in analgesia, mood regulation, and neuroprotection.[1][2] As an orally active antihyperalgesic agent that shows a reduced side-effect profile compared to traditional mu-opioid receptor agonists (e.g., no respiratory depression or physical dependence), it represents a promising therapeutic candidate.[1][2] The development of radiolabeled derivatives of this compound for in vivo imaging techniques such as Positron Emission Tomography (PET) would provide an invaluable tool for drug development. Such imaging agents would enable non-invasive, quantitative assessment of drug pharmacokinetics, target engagement, and receptor occupancy in both preclinical models and human subjects. This, in turn, can accelerate the selection of drug candidates, optimize dosing regimens, and reduce the risk of clinical trial failures.[3]
Currently, there are no publicly available studies on the development of this compound derivatives specifically for in vivo imaging. However, the principles and protocols for developing and utilizing PET radioligands for the delta-opioid receptor are well-established. This document provides a comprehensive overview of these methodologies, serving as a detailed guide for the prospective development and application of this compound-based imaging agents. The protocols and data presented are based on existing selective DOR radiotracers and serve as a template for future research.
Signaling Pathway and Rationale for Imaging
The delta-opioid receptor is a G-protein coupled receptor that, upon activation by an agonist like this compound, primarily couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. These downstream effects ultimately result in reduced neuronal excitability, which is the basis for the analgesic and other central nervous system effects of DOR agonists. PET imaging of DOR allows for the visualization and quantification of these receptors in the living brain and peripheral tissues, providing insights into their role in various physiological and pathological states.
Caption: Signaling pathway of the delta-opioid receptor upon agonist binding.
Quantitative Data of Existing DOR PET Ligands
The development of a successful PET radiotracer hinges on achieving high affinity and selectivity for the target receptor. The following table summarizes key quantitative data for well-characterized delta-opioid receptor PET radioligands. A derivative of this compound would be expected to have comparable or superior properties.
| Radioligand | Type | Target(s) | Affinity (Ki, nM) | Application |
| [¹¹C]methyl-naltrindole ([¹¹C]MeNTI) | Antagonist | δ-Opioid Receptor | ~0.1-0.3 | Preclinical and clinical imaging of DOR in the brain, heart, and tumors.[2][4][5][6] |
| (R)-[¹¹C]Me-4-Ty-N,N-biallyl-Tyr-Aib-Aib-Phe-Leu | Agonist | δ-Opioid Receptor | ~1.2 | Preclinical imaging of DOR in the brain. |
| [¹⁸F]F-DPN | Antagonist | δ-Opioid Receptor | ~0.2 | Preclinical imaging of DOR in the brain. |
| [¹¹C]carfentanil ([¹¹C]CFN) | Agonist | μ-Opioid Receptor (some δ-affinity) | ~0.05-0.2 (for μOR) | Widely used for μOR imaging; often used in conjunction with DOR studies for comparison.[5][6][7] |
Experimental Protocols
Protocol 1: Radiosynthesis of a Hypothetical [¹¹C]this compound Derivative
This protocol describes a general method for the radiosynthesis of a C-11 labeled PET tracer, which could be adapted for a derivative of this compound. The process involves the methylation of a suitable precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
Precursor molecule (e.g., a desmethyl-JNJ-20788560 derivative).
-
[¹¹C]CO₂ produced from a cyclotron.
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent.
-
Hydriodic acid (HI) or triflic anhydride.
-
Anhydrous solvent (e.g., DMF, DMSO).
-
Base (e.g., NaOH, K₂CO₃).
-
Automated radiosynthesis unit.
-
High-performance liquid chromatography (HPLC) system for purification.
-
Sterile water for injection, USP.
-
0.9% sodium chloride for injection, USP.
-
Sterile filters (0.22 µm).
Procedure:
-
Production of [¹¹C]Methylating Agent:
-
[¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then reacted with iodine or passed over a heated triflate column to produce [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), respectively.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor molecule in a small volume of anhydrous solvent in a reaction vessel.
-
Add a suitable base to deprotonate the precursor, if necessary.
-
Bubble the gaseous [¹¹C]methyl iodide or [¹¹C]methyl triflate through the reaction mixture.
-
Heat the reaction vessel to facilitate the methylation reaction (e.g., 80-120°C for 5-10 minutes).
-
-
Purification:
-
Following the reaction, the crude mixture is purified using reverse-phase HPLC.
-
The fraction corresponding to the radiolabeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction (typically in an organic solvent/water mixture) is diluted with sterile water.
-
The solution is passed through a C18 Sep-Pak cartridge to trap the product and remove the organic solvent.
-
The final product is eluted from the Sep-Pak with ethanol (B145695) and then diluted with sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial for quality control and subsequent injection.
-
-
Quality Control:
-
Assess radiochemical purity (>95%) using analytical HPLC.
-
Measure specific activity (GBq/µmol).
-
Perform tests for sterility, pyrogenicity, and residual solvents as required.
-
Protocol 2: Preclinical In Vivo PET Imaging in Rodents
This protocol outlines a typical procedure for conducting a dynamic PET scan in a rodent model to assess the brain uptake and distribution of a novel DOR radiotracer.
Materials:
-
Small animal PET scanner.
-
Anesthesia system (e.g., isoflurane).
-
Heating pad to maintain body temperature.
-
Catheter for intravenous injection.
-
The radiolabeled this compound derivative.
-
Blocking agent (e.g., naltrindole (B39905) or unlabeled this compound) for specificity studies.
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the animal on the scanner bed and secure it in a stereotactic frame if necessary.
-
Insert a tail-vein catheter for injection of the radiotracer.
-
Monitor vital signs (respiration, temperature) throughout the experiment.
-
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of the radiotracer (e.g., 5-10 MBq) via the tail-vein catheter.
-
Simultaneously, start a dynamic PET scan acquisition for 60-90 minutes.
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, pre-treat with a high dose of a non-radioactive DOR antagonist (e.g., naltrindole) or the unlabeled parent compound 15-30 minutes prior to the radiotracer injection.
-
Repeat the PET scan as described above. A significant reduction in radiotracer uptake in target regions indicates specific binding.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with a corresponding MRI or CT scan for anatomical reference.
-
Draw regions of interest (ROIs) on brain areas known to have high DOR expression (e.g., striatum, cortex) and a reference region with low expression (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI, representing the concentration of the radiotracer over time.
-
Calculate standardized uptake values (SUV) or use kinetic modeling (e.g., Logan graphical analysis) to determine binding potential (BP_ND), a measure of receptor density.
-
Visualizations of Workflows
Caption: Logical workflow for the development of a novel PET tracer.
Caption: Standard experimental workflow for preclinical PET imaging.
References
- 1. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PET and SPECT imaging of the opioid system: receptors, radioligands and avenues for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of human cardiac opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging of mu- and delta-opioid receptor binding in alcohol dependent and healthy control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging delta- and mu-opioid receptors by PET in lung carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
Application Notes and Protocols: Experimental Design for JNJ-20788560 in Combination with Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-20788560 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant antihyperalgesic effects in preclinical models of inflammatory pain.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, this compound exhibits a favorable safety profile, with a reduced risk of respiratory depression, tolerance, and physical dependence.[1][3] The unique mechanism of action and safety profile of this compound make it an attractive candidate for combination therapy to enhance analgesic efficacy while minimizing adverse effects. This document outlines a proposed experimental design for evaluating the synergistic potential of this compound in combination with other classes of analgesics.
The rationale for combining a DOR agonist like this compound with other analgesics stems from the principle of multimodal analgesia, which involves targeting different pain pathways simultaneously to achieve superior pain relief. Preclinical studies have shown that co-administration of DOR agonists with MOR agonists can produce synergistic analgesic effects.[4] This suggests that combining this compound with a low dose of a traditional opioid could enhance pain relief while mitigating the side effects associated with high-dose opioid monotherapy.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo properties of this compound as a single agent. This data serves as a baseline for designing and interpreting combination studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| DOR Binding Affinity (Ki) | Rat | 2.0 nM | [1] |
| DOR Functional Potency (EC50) | Rat | 5.6 nM | [1] |
| MOR Binding Affinity (Ki) | Rat | >1000 nM | [5][6] |
Table 2: In Vivo Efficacy of this compound in a Model of Inflammatory Pain
| Animal Model | Species | Endpoint | Route of Administration | Effective Dose (ED50) | Reference |
| Zymosan-induced thermal hyperalgesia | Rat | Paw withdrawal latency | Oral | 7.6 mg/kg | [1] |
| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Rat | Paw withdrawal latency | Oral | 13.5 mg/kg | [1] |
Signaling Pathway
Activation of the delta-opioid receptor (DOR) by this compound initiates a G-protein-mediated signaling cascade, leading to the inhibition of neuronal excitability and a reduction in pain transmission.
This compound signaling pathway.
Experimental Protocols
The following protocols describe a proposed experimental design to evaluate the analgesic synergy between this compound and a mu-opioid receptor agonist (e.g., morphine) in a preclinical model of inflammatory pain.
Animal Model of Inflammatory Pain
-
Model: Complete Freund's Adjuvant (CFA)-induced inflammation.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatize animals to the testing environment for at least 3 days.
-
Induce inflammation by injecting 100 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Allow 24 hours for the development of peak inflammation and hyperalgesia before behavioral testing.
-
Assessment of Analgesic Efficacy
-
Apparatus: Plantar test apparatus (Hargreaves' test).
-
Procedure:
-
Place the rat in a clear plastic chamber on a glass surface.
-
Apply a radiant heat source to the plantar surface of the inflamed paw.
-
Record the latency (in seconds) for the rat to withdraw its paw. A cut-off time of 20 seconds is used to prevent tissue damage.
-
Measure baseline paw withdrawal latency (PWL) before drug administration.
-
Administer this compound, morphine, or the combination via the desired route (e.g., oral gavage).
-
Measure PWL at predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Experimental Workflow for Synergy Analysis
The following workflow outlines the steps to determine if the combination of this compound and morphine produces a synergistic analgesic effect.
Workflow for analgesic synergy assessment.
Isobolographic Analysis
Isobolographic analysis is a standard method for evaluating drug interactions.
-
Construct Dose-Response Curves: Plot the analgesic effect (e.g., % Maximum Possible Effect, %MPE) against the log of the dose for this compound and morphine administered alone.
-
Determine ED50 Values: Calculate the dose of each drug that produces a 50% analgesic effect (ED50).
-
Isobologram Construction:
-
Plot the ED50 of this compound on the x-axis and the ED50 of morphine on the y-axis.
-
Draw a line connecting these two points. This is the "line of additivity."
-
Plot the ED50 of the combination. The coordinates of this point will be the doses of this compound and morphine present in the combination ED50.
-
-
Interpretation:
-
Synergy: The experimental combination ED50 point falls significantly below the line of additivity.
-
Additivity: The experimental combination ED50 point falls on the line of additivity.
-
Antagonism: The experimental combination ED50 point falls significantly above the line of additivity.
-
Conclusion
The proposed experimental design provides a comprehensive framework for investigating the potential synergistic analgesic effects of this compound in combination with other analgesics. The unique pharmacological profile of this compound as a selective DOR agonist with a favorable side-effect profile makes it a promising component for multimodal pain management strategies. The successful demonstration of synergy could pave the way for the development of novel combination therapies with improved efficacy and tolerability for the treatment of chronic pain.
References
- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Combination of a δ-opioid Receptor Agonist and Loperamide Produces Peripherally-mediated Analgesic Synergy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. This compound | Opioid Receptor | TargetMol [targetmol.com]
Application Notes and Protocols: Measuring the Anti-Hyperalgesic Effects of JNJ-20788560
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-20788560 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant anti-hyperalgesic effects, particularly in models of inflammatory pain.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, this compound exhibits a favorable safety profile, lacking respiratory depression, pharmacological tolerance, and physical dependence.[1][2] These characteristics make it a promising candidate for the development of novel analgesics.
These application notes provide detailed protocols for inducing inflammatory hyperalgesia in rats and assessing the therapeutic potential of this compound. Furthermore, methods to evaluate its side-effect profile concerning gastrointestinal motility and respiratory function are described.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Assay Type | Receptor | Species | Preparation | Value | Units |
| Receptor Binding Affinity (Ki) | Delta-Opioid Receptor (DOR) | Rat | Brain Cortex | 2.0 | nM |
| Functional Potency (EC50) | Delta-Opioid Receptor (DOR) | - | GTPγS Assay | 5.6 | nM |
Source: Codd et al., 2009[1][2]
Table 2: In Vivo Anti-Hyperalgesic Potency of this compound in Rat Models of Inflammatory Pain
| Animal Model | Nociceptive Test | Route of Administration | Potency (ED50) | Units |
| Zymosan-induced Hyperalgesia | Radiant Heat | Oral (p.o.) | 7.6 | mg/kg |
| Complete Freund's Adjuvant (CFA)-induced Hyperalgesia | Radiant Heat | Oral (p.o.) | 13.5 | mg/kg |
Source: Codd et al., 2009[1][2]
Table 3: Comparative Side-Effect Profile of this compound and Morphine in Rats
| Side-Effect | Assay | This compound | Morphine |
| Gastrointestinal Motility | Charcoal Meal Transit | Minimal effect; ~11% reduction at the highest dose. | Dose-dependent reduction, reaching near-full effect. |
| Respiratory Function | Arterial Blood Gas Analysis | No significant respiratory depression observed. | Significant respiratory depression observed. |
| Physical Dependence | Naloxone Challenge | No precipitated withdrawal signs. | Precipitated withdrawal signs. |
Source: Codd et al., 2009[1][2]
Experimental Protocols
Protocol 1: Zymosan-Induced Inflammatory Hyperalgesia in Rats
This protocol describes the induction of localized inflammation and hyperalgesia in the rat hind paw using zymosan, a yeast cell wall component.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Radiant heat source (e.g., Hargreaves apparatus)
-
Plethysmometer (optional, for measuring paw edema)
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Nociceptive Testing: Measure the baseline paw withdrawal latency to a radiant heat stimulus for each rat. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.[3][4]
-
Zymosan Preparation: Prepare a suspension of zymosan in sterile saline (e.g., 2 mg/50 µL).
-
Induction of Inflammation: Briefly anesthetize the rats and inject the zymosan suspension intraplantarly into the plantar surface of the right hind paw.
-
Post-Injection Nociceptive Testing: At a predetermined time post-zymosan injection (e.g., 4 hours, when hyperalgesia is typically maximal), re-measure the paw withdrawal latency.[5] A significant decrease in latency compared to baseline indicates the development of thermal hyperalgesia.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses.
-
Assessment of Anti-Hyperalgesic Effect: At peak drug effect time, measure the paw withdrawal latency again. A reversal of the zymosan-induced decrease in withdrawal latency indicates an anti-hyperalgesic effect.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia in Rats
This protocol details the induction of a more persistent inflammatory hyperalgesia using CFA, an emulsion of heat-killed Mycobacterium tuberculosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound
-
Radiant heat source (e.g., Hargreaves apparatus) or Von Frey filaments for mechanical allodynia.
Procedure:
-
Animal Acclimation and Baseline Testing: Follow steps 1 and 2 from Protocol 1.
-
Induction of Inflammation: Briefly anesthetize the rats and inject CFA (e.g., 100 µL) intradermally into the plantar surface of the right hind paw.[6]
-
Development of Hyperalgesia: Allow for the development of a robust and stable hyperalgesia, which typically occurs within 24-48 hours and can last for several days to weeks.[6][7]
-
Post-Injection Nociceptive Testing: Confirm the development of hyperalgesia by measuring paw withdrawal latency to thermal or mechanical stimuli.
-
Drug Administration: Administer this compound or vehicle (p.o.).
-
Assessment of Anti-Hyperalgesic Effect: Measure paw withdrawal latencies at various time points after drug administration to determine the onset and duration of the anti-hyperalgesic effect.
Protocol 3: Assessment of Gastrointestinal Motility (Charcoal Meal Transit) in Rats
This protocol is used to evaluate the effect of this compound on gastrointestinal transit.
Materials:
-
Male Sprague-Dawley rats (fasted overnight with free access to water)
-
This compound or reference compound (e.g., morphine)
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Dissection tools
Procedure:
-
Drug Administration: Administer this compound, morphine, or vehicle to the fasted rats.
-
Charcoal Meal Administration: At a predetermined time after drug administration, administer the charcoal meal orally (e.g., 1.5 mL per rat).
-
Transit Time: After a set time (e.g., 20-30 minutes), euthanize the rats by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine.
Protocol 4: Assessment of Respiratory Function (Arterial Blood Gas Analysis) in Rats
This protocol assesses the potential for respiratory depression by measuring changes in blood gas parameters.
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Catheters for arterial cannulation
-
This compound or reference compound (e.g., morphine)
-
Vehicle
-
Blood gas analyzer
Procedure:
-
Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the carotid artery for blood sampling.[8] Allow for recovery.
-
Baseline Blood Gas Measurement: Collect a baseline arterial blood sample and analyze for PaO2, PaCO2, and pH.[9][10]
-
Drug Administration: Administer this compound, morphine, or vehicle.
-
Post-Dosing Blood Gas Measurement: Collect arterial blood samples at various time points after drug administration and analyze for blood gas parameters.
-
Analysis: Compare the post-dosing blood gas values to the baseline values. A significant decrease in PaO2 and an increase in PaCO2 are indicative of respiratory depression.
Visualizations
The diagram illustrates that this compound, as a low-internalizing agonist, preferentially recruits arrestin-3.[11][12] This interaction is implicated in receptor resensitization and the prevention of tolerance.[11][12] The primary analgesic effect is mediated through the canonical G-protein signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.
References
- 1. New Telemetry Device for the Measurement of Gastrointestinal Motility in Rats and Comparison With Standard Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Transient Heat Hyperalgesia During Resolution of Ropivacaine Sciatic Nerve Block in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraplantar zymosan as a reliable, quantifiable model of thermal and mechanical hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Continuous intra-arterial blood gas monitoring in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robustness of arterial blood gas analysis for assessment of respiratory safety pharmacology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
JNJ-20788560 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for working with JNJ-20788560, a selective delta opioid receptor (DOR) agonist. This guide addresses common challenges, particularly related to solubility, to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 3.89 mg/mL, which is equivalent to 10.01 mM.[1] To aid dissolution, sonication is recommended.[1]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 1 year.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility. This compound is a hydrophobic molecule, and attempting to dissolve it directly in an aqueous medium will likely result in precipitation and an inaccurate final concentration. Always prepare a concentrated stock solution in DMSO first.
Q4: How do I prepare working solutions in aqueous media for cell-based assays?
A4: To prepare a working solution for in vitro experiments, a serial dilution of the DMSO stock solution into your aqueous culture medium is necessary. To avoid precipitation, it is critical that the final concentration of DMSO in the working solution be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when preparing this compound solutions.
| Problem | Possible Cause | Solution |
| Compound will not dissolve in DMSO. | Insufficient mixing or sonication. | Sonicate the solution for a longer duration. Gentle warming may also be attempted, but monitor for any signs of degradation. |
| Precipitation occurs when diluting DMSO stock in aqueous buffer. | The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration may be too low to maintain solubility. | Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit. You may need to optimize the final DMSO concentration, ensuring it remains non-toxic to your cells. Consider using a surfactant like Pluronic® F-68 in your final aqueous solution to improve solubility. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation or degradation of the compound. | Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh working solutions for each experiment from a frozen DMSO stock. |
Physicochemical and Biological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 388.5 g/mol | [1] |
| Molecular Formula | C₂₅H₂₈N₂O₂ | [2][3] |
| Solubility in DMSO | 3.89 mg/mL (10.01 mM) | [1] |
| Affinity for DOR | 2.0 nM (rat brain cortex binding assay) | [3] |
| DOR Potency | 5.6 nM (naltrindole sensitive 5'-O-(3-[³⁵S]thio)triphosphate assay) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.885 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder.
-
Sonication: Place the vial in a sonicator water bath and sonicate until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration is consistent across all conditions and is below the tolerance level of your cell line (typically <0.5%).
-
Mixing: Gently mix the working solutions by pipetting or brief vortexing.
-
Use: Use the freshly prepared working solutions immediately for your experiments.
Protocol 3: General Guidance for In Vivo Formulation
A potential starting point for formulation development could be a vehicle containing a mixture of:
-
DMSO: To initially dissolve the compound.
-
A surfactant: Such as Tween® 80 or Pluronic® F-68, to aid in creating a stable emulsion or suspension.
-
A co-solvent: Like polyethylene (B3416737) glycol (PEG) 300 or 400.
-
Saline or PBS: As the final diluent.
It is crucial to perform pilot studies to determine the optimal vehicle composition and to assess the tolerability and pharmacokinetics of the chosen formulation in the animal model.
Signaling Pathway and Experimental Workflow
This compound acts as a selective agonist for the delta opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade. Notably, this compound is considered a "low-internalizing" agonist and shows a preference for recruiting arrestin-3.[4]
Below are diagrams illustrating the general signaling pathway of DOR and a typical experimental workflow for studying the effects of this compound.
Caption: this compound signaling via the Delta Opioid Receptor.
Caption: General experimental workflow for this compound studies.
References
JNJ-20788560 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-20788560.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is dependent on the storage temperature. For solutions, it is recommended to store them at -80°C for a stability of up to one year.[2] Shorter-term storage at -20°C is possible for up to one month.[1]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[2] A concentration of 3.89 mg/mL (10.01 mM) can be achieved, and sonication is recommended to aid in dissolution.[2]
Q4: How is this compound typically shipped?
Shipping conditions for this compound can vary. It may be shipped at ambient temperature or with blue ice.[1][2] In the continental US, it is often shipped at room temperature.[1]
Q5: What is the appearance of this compound?
This compound is a solid that appears as an off-white to light yellow powder.[1]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound.
-
Solution 1: Use the recommended solvent. Ensure you are using DMSO as the solvent.[2]
-
Solution 2: Apply sonication. Sonication is recommended to facilitate the dissolution of this compound in DMSO.[2]
-
Solution 3: Check the concentration. Do not attempt to exceed the known solubility limit of 3.89 mg/mL (10.01 mM) in DMSO.[2]
Issue: I am concerned about the stability of my this compound sample.
-
Check storage conditions: Verify that the compound has been stored according to the recommendations (powder at -20°C, solutions at -80°C or -20°C for shorter periods).[1][2]
-
Visual inspection: Examine the compound for any changes in color or appearance from its typical off-white to light yellow solid form.[1]
-
Consider the age of the stock: If the compound has been stored for longer than the recommended duration (3 years for powder, 1 year for solutions at -80°C), its stability may be compromised.[1][2]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[2] |
| In Solvent | -20°C | 1 month[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 3.89 mg/mL (10.01 mM) | Sonication is recommended[2] |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not publicly available, a general approach to assess compound stability would involve:
-
Preparation of Stock Solutions: Dissolve this compound in DMSO to the desired concentration, utilizing sonication to ensure complete dissolution.
-
Storage under Varied Conditions: Aliquot the stock solution and store under different conditions (e.g., varying temperatures, light exposure) for defined periods.
-
Analysis: At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect any potential degradation products.
-
Data Evaluation: Compare the results from the stored samples to a freshly prepared standard to determine the percentage of degradation over time under each storage condition.
Visual Guides
References
Troubleshooting unexpected results with JNJ-20788560
This technical support center provides troubleshooting guides and frequently asked questions for researchers using JNJ-20788560, a selective delta-opioid receptor (DOR) agonist.
Troubleshooting Guides
Issue 1: Unexpected Hyperglycemic Effects Observed in Animal Models
Question: We administered this compound to rats and observed an unexpected increase in plasma glucose levels. Is this a known effect and what could be the underlying mechanism?
Answer: Yes, unexpected hyperglycemic effects have been observed with some tricycle-based delta-opioid receptor (DOR) agonists in animal models.[1] Studies have shown that single administrations of certain tricyclic DOR agonists can dose-dependently increase plasma glucose levels in rats.[1] Longer-term studies have also revealed pancreatic β-cell hypertrophy.[1]
Possible Cause: The exact mechanism is still under investigation, but it may be related to off-target effects or specific signaling pathways activated by this class of compounds. It has been suggested that structural similarities with compounds known to affect insulin (B600854) levels, like cyproheptadine, might be a contributing factor.[1] An assay measuring insulin levels in a rat pancreatic β-cell line (RINm5F) was used to identify DOR agonists that did not have this insulin-reducing effect.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected hyperglycemia.
Recommendations:
-
Confirm Compound Identity: Ensure the purity and identity of your this compound stock.
-
Dose-Response Analysis: Perform a dose-response study to see if the hyperglycemic effect is dose-dependent.
-
Measure Insulin Levels: If possible, measure plasma insulin levels in your experimental animals to determine if the hyperglycemia is associated with reduced insulin.
-
Consider Alternative Agonists: If the hyperglycemic effect is problematic for your study, consider using a DOR agonist from a different chemical class.
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Pain Models
Question: We are using this compound in a model of inflammatory pain and see variable or lower-than-expected antihyperalgesic effects. What could be the reason?
Answer: this compound is a potent antihyperalgesic agent, particularly in models of inflammatory pain.[2][3] However, its efficacy can be influenced by several factors. Unlike mu-opioid agonists, this compound is reported to be virtually inactive in non-inflamed tissues.[2] Therefore, the nature and extent of the inflammatory state are critical.
Possible Causes and Solutions:
| Possible Cause | Recommendation |
| Insufficient Inflammation | Ensure your inflammatory model is robust and consistently produces hyperalgesia. This compound's efficacy is linked to the inflamed state.[2] |
| Pharmacokinetics | Review the route of administration and timing of dosing relative to the pain assessment. Oral potency has been established, but absorption and metabolism can vary.[2] |
| Receptor Desensitization | While this compound is noted for not producing tolerance in limited studies, prolonged or high-dose exposure could potentially lead to receptor desensitization.[2] this compound is a low-internalizing agonist that preferentially recruits arrestin 3, which is involved in receptor resensitization.[1] Alterations in this pathway could affect efficacy. |
Signaling Pathway Considerations:
This compound is a "low-internalizing" DOR agonist that preferentially recruits arrestin 3. This is in contrast to "high-internalizing" agonists like SNC80, which preferentially recruit arrestin 2.[1] This differential arrestin engagement can lead to distinct signaling outcomes and may influence the development of tolerance.
Caption: Differential arrestin recruitment by DOR agonists.
Frequently Asked Questions (FAQs)
Q1: What is the receptor selectivity of this compound? A1: this compound is a selective delta-opioid receptor (DOR) agonist.[4][5] It has a higher affinity for DOR compared to mu-opioid receptors (MOR).[4][6]
Q2: What are the recommended solvent and storage conditions for this compound? A2: For stock solutions, DMSO is a suitable solvent.[4] One supplier suggests a solubility of 3.89 mg/mL (10.01 mM) in DMSO, and sonication is recommended.[4] For long-term storage, it is advisable to store the powder at -20°C for up to 3 years and solutions in solvent at -80°C for up to 1 year.[4]
Q3: Does this compound induce respiratory depression or physical dependence? A3: Studies have shown that unlike typical mu-opioid agonists such as morphine, this compound does not cause respiratory depression or physical dependence.[2][3][5]
Q4: What are the known binding affinities of this compound? A4: this compound has a reported affinity of 2.0 nM for the delta-opioid receptor in a rat brain cortex binding assay.[2][3]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the delta-opioid receptor.
Materials:
-
Membrane preparation from cells expressing the delta-opioid receptor (e.g., CHO-DOR cells) or rat brain cortex.
-
Radioligand: [³H]-Naltrindole (a selective DOR antagonist).
-
This compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane preparation.
-
[³H]-Naltrindole (at a concentration close to its Kd).
-
This compound dilution or vehicle or non-specific binding control.
-
-
Incubate at room temperature for 60-90 minutes.
-
Harvest the samples by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To assess the functional activity of this compound as a DOR agonist by measuring G-protein activation.
Materials:
-
Membrane preparation from cells expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the membrane preparation with GDP on ice.
-
In a 96-well plate, add the membrane/GDP mixture, [³⁵S]GTPγS, and the this compound dilution or vehicle.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Plot the stimulated binding (in the presence of agonist) as a percentage over basal binding (vehicle) against the logarithm of the this compound concentration to determine the EC₅₀ and Emax.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| DOR Binding Affinity (Ki) | 2.0 nM | Rat brain cortex binding assay | [2][3] |
| DOR Functional Potency (EC₅₀) | 5.6 nM | [³⁵S]GTPγS assay | [2] |
| In Vivo Potency (Antihyperalgesia) | 7.6 mg/kg p.o. | Rat zymosan radiant heat test | [2] |
| In Vivo Potency (Antihyperalgesia) | 13.5 mg/kg p.o. | Rat Complete Freund's Adjuvant (CFA) radiant heat test | [2] |
| Solubility in DMSO | 3.89 mg/mL (10.01 mM) | - | [4] |
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ebiohippo.com [ebiohippo.com]
Potential off-target effects of JNJ-20788560 to consider
A Note on Compound Identification: Initial searches for "JNJ-20788560" did not yield relevant results. Based on the similarity of the compound name and available research, this document pertains to JNJ-7706621 , a well-characterized dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. It is presumed that "this compound" was a typographical error.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using JNJ-7706621 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-7706621?
A1: JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] It primarily targets CDK1 and CDK2, as well as Aurora A and Aurora B, leading to cell cycle arrest and inhibition of mitosis.[3]
Q2: What are the expected on-target cellular effects of JNJ-7706621?
A2: Treatment of cancer cells with JNJ-7706621 is expected to induce a delay in G1 phase progression and a robust arrest at the G2/M phase of the cell cycle.[2] This is a consequence of inhibiting CDK1, which is crucial for entry into mitosis. Inhibition of Aurora kinases can lead to defects in chromosome alignment and segregation, endoreduplication (DNA replication without cell division), and inhibition of histone H3 phosphorylation.[2] Ultimately, these effects can lead to the activation of apoptosis and a reduction in colony formation.[2][4]
Q3: At what concentrations should I use JNJ-7706621?
A3: The effective concentration of JNJ-7706621 can vary significantly depending on the cell line and the experimental endpoint. In biochemical assays, IC50 values are in the low nanomolar range for its primary targets.[3] For cell-based assays, IC50 values for growth inhibition typically range from 112 to 514 nM in various human cancer cell lines.[1][3] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: Is JNJ-7706621 selective for cancer cells over normal cells?
A4: JNJ-7706621 has demonstrated a degree of selectivity, being approximately 10-fold less effective at inhibiting the growth of normal human cells in vitro compared to tumor cells.[2] However, researchers should still anticipate effects on normal, rapidly dividing cells in their experimental systems.
Troubleshooting Guide
Issue 1: I am not observing the expected G2/M arrest in my cell line.
-
Possible Cause 1: Suboptimal Drug Concentration. The sensitivity to JNJ-7706621 can vary between cell lines.
-
Troubleshooting Step: Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 10 µM) to determine the EC50 for cell cycle arrest in your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may exhibit intrinsic or acquired resistance.
-
Troubleshooting Step: The expression of drug efflux pumps like ABCG2 has been implicated in resistance to JNJ-7706621.[1] Consider verifying the expression of such transporters in your cell line.
-
-
Possible Cause 3: Experimental Timing. The effects of JNJ-7706621 on the cell cycle are time-dependent.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for observing G2/M arrest.
-
Issue 2: I am observing significant cytotoxicity at concentrations where I expect to see cell cycle arrest.
-
Possible Cause 1: High Drug Concentration. At higher concentrations, JNJ-7706621 can induce cytotoxicity.[2]
-
Troubleshooting Step: Lower the concentration of JNJ-7706621 to a range that is sufficient to induce cell cycle arrest but minimizes apoptosis. This can be guided by your dose-response curve.
-
-
Possible Cause 2: Off-Target Effects. JNJ-7706621 is known to inhibit other kinases at higher concentrations, which could contribute to cytotoxicity.
-
Troubleshooting Step: Refer to the kinase profiling data (Table 2) to understand potential off-targets. If a specific off-target is suspected to be involved in the observed cytotoxicity, consider using a more selective inhibitor for that kinase as a control.
-
Issue 3: My experimental results are inconsistent or difficult to reproduce.
-
Possible Cause 1: Compound Stability. Like many small molecules, JNJ-7706621 may be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Step: Prepare fresh dilutions of the compound from a stock solution for each experiment. Ensure the stock solution is stored correctly as per the manufacturer's instructions.
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, or media composition can influence the cellular response to kinase inhibitors.
-
Troubleshooting Step: Standardize your cell culture and treatment protocols to ensure consistency across experiments.
-
Quantitative Data Summary
Table 1: In Vitro Potency of JNJ-7706621 Against Primary Targets
| Target | IC50 (nM) |
| CDK1 | 9[3] |
| CDK2 | 3[3] |
| Aurora A | 11[3] |
| Aurora B | 15[3] |
Table 2: Potential Off-Target Kinase Inhibition by JNJ-7706621
| Off-Target Kinase | IC50 (nM) |
| CDK3 | 58-253[5] |
| CDK4 | 58-253[5] |
| CDK6 | 58-253[5] |
| VEGF-R2 | 154-254[1][5] |
| FGF-R2 | 154-254[1][5] |
| GSK3β | 154-254[1][5] |
| JAK2 (JH2 domain) | Binding reported, specific IC50 not available[6][7] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of JNJ-7706621 or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 2: In Vitro Kinase Assay for CDK1 Activity
-
Reaction Setup: In a 96-well plate, combine the CDK1/cyclin B enzyme complex, a biotinylated peptide substrate (e.g., based on histone H1), and various concentrations of JNJ-7706621 in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ³³P-γ-ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Measure the incorporation of ³³P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of JNJ-7706621 and determine the IC50 value.[1]
Visualizations
Caption: On- and potential off-target signaling pathways of JNJ-7706621.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 6. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Prospects for pharmacological targeting of pseudokinases - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent JNJ-20788560 degradation in solution
This technical support center provides guidance on the proper handling, storage, and troubleshooting of stability-related issues for JNJ-20788560 in solution. The following information is based on general principles of chemical stability and best practices for laboratory research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, further dilution of the DMSO stock solution into aqueous buffers or specific vehicle formulations is typically required. It is crucial to assess the compatibility and stability of this compound in the final aqueous-based medium.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, this compound in solvent should be stored at -80°C for long-term storage (up to one year). For short-term storage, solutions may be kept at -20°C. It is advisable to prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: How do pH and light affect the stability of this compound in solution?
A3: While specific data for this compound is not publicly available, compounds with similar chemical structures can be susceptible to degradation under acidic, basic, or photolytic conditions. It is recommended to maintain solutions at a neutral pH and protect them from light by using amber vials or covering the container with aluminum foil. A forced degradation study is the most effective way to determine the specific pH and light sensitivity of this compound.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: Yes, aqueous buffers are commonly used for final dilutions. However, the stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively reported. Therefore, it is recommended to prepare these working solutions immediately before use. If storage of aqueous solutions is necessary, a stability study should be performed to determine the acceptable storage duration and conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitation in solution upon storage or dilution. | - Low solubility in the chosen solvent/buffer. - Change in pH or temperature affecting solubility. | - Increase the proportion of organic co-solvent (e.g., DMSO). - Adjust the pH of the buffer. - Perform a solubility test before preparing large volumes. |
| Loss of biological activity in my assay. | - Chemical degradation of this compound. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh solutions from powder. - Aliquot stock solutions to avoid freeze-thaw cycles. - Perform a forced degradation study to identify stable conditions. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC). | - Degradation of this compound into one or more new chemical entities. | - Characterize the degradation products using mass spectrometry (MS). - Conduct a systematic stability study to identify the cause of degradation (e.g., pH, light, temperature, oxygen). |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound powder
-
HPLC-grade DMSO, methanol, and acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for this compound in each condition.
-
Identify and quantify the major degradation products.
-
Characterize the structure of significant degradation products using LC-MS/MS.
-
Data Presentation: this compound Stability Profile (Template)
The following table can be used to summarize the results from a forced degradation study.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products (Relative Peak Area %) |
| 0.1 M HCl | 24 | 60 | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 | 60 | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 | Room Temp | [Insert Data] | [Insert Data] |
| Thermal | 24 | 60 | [Insert Data] | [Insert Data] |
| Photolytic | - | - | [Insert Data] | [Insert Data] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
Technical Support Center: JNJ-20788560 Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo animal studies involving the selective delta opioid receptor (DOR) agonist, JNJ-20788560. Due to its limited aqueous solubility, careful consideration of the formulation is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and administration of this compound.
Q1: My this compound formulation is showing precipitation after preparation. What should I do?
A1: Precipitation of this compound from your formulation can lead to inaccurate dosing and poor bioavailability. Consider the following troubleshooting steps:
-
Verify Solubility Limit: this compound has a reported solubility of 3.89 mg/mL in DMSO; sonication is recommended.[1] Ensure you are not exceeding the solubility limit in your final formulation.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Evaluate the effect of pH on the solubility of this compound in your chosen vehicle. However, avoid extreme pH values that could cause physiological distress in the animals.
-
Co-solvents: If you are using an aqueous-based vehicle, the addition of co-solvents can increase solubility. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance the solubility of poorly soluble compounds.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with drug molecules, increasing their aqueous solubility.
-
Sonication/Heating: Gentle heating and sonication can aid in dissolving the compound. However, ensure that this compound is stable under these conditions by performing analytical checks.
Q2: I am observing adverse effects in my animals, such as irritation at the injection site or lethargy, which are not expected from the pharmacological action of this compound. Could the vehicle be the cause?
A2: Yes, the vehicle itself can cause adverse reactions in animals. It is crucial to administer a vehicle-only control group to differentiate between vehicle- and compound-related effects.
-
Vehicle Toxicity: Some organic solvents can be toxic at high concentrations. For example, DMSO can cause localized irritation.[2] PEG-400 has been reported to cause hypertension and bradycardia in rats.[3]
-
Osmolality: For parenteral routes, ensure your formulation is near isotonic to prevent cell lysis or crenation at the injection site.
-
pH: The pH of the formulation should be within a physiologically tolerable range (typically pH 5-9) to minimize irritation.[2]
-
Viscosity: Highly viscous formulations can be difficult to administer and may cause discomfort to the animal.
Q3: The pharmacokinetic data from my study shows high variability between animals. Could the formulation be a contributing factor?
A3: Inconsistent formulation can be a significant source of variability in pharmacokinetic studies.
-
Homogeneity of Suspensions: If you are using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing. The use of suspending agents like carboxymethylcellulose (CMC) can help maintain homogeneity.
-
Chemical Stability: Confirm that this compound is stable in the chosen vehicle for the duration of the experiment. Degradation of the compound will lead to lower than expected plasma concentrations.[4]
-
Route of Administration: The chosen vehicle must be appropriate for the intended route of administration. For example, intravenous injections require a sterile, non-pyrogenic solution.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
A1: While a comprehensive public profile of this compound's physicochemical properties is not available, its reported solubility of 3.89 mg/mL in DMSO suggests it is a poorly water-soluble compound.[1] This is the most critical factor to consider when selecting a vehicle. Other important properties to determine would be its pKa, logP, and chemical stability.
Q2: What are some common vehicles for administering poorly soluble compounds like this compound in animal studies?
A2: A variety of vehicles can be used for poorly soluble compounds. The choice will depend on the route of administration, the required dose, and the animal species. A summary of common vehicles is provided in the table below.
Q3: How do I prepare a formulation with this compound?
A3: A general procedure for preparing a solution-based formulation is as follows:
-
Weigh the required amount of this compound.
-
In a separate container, prepare the chosen vehicle system (e.g., a mixture of co-solvents and/or surfactants in water).
-
Gradually add the this compound powder to the vehicle while stirring.
-
Use a vortex mixer and/or sonicator to aid dissolution. Gentle warming may be applied if the compound is known to be heat-stable.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, adjust the pH to a physiologically acceptable range.
-
For parenteral administration, sterile filter the final formulation.
Q4: Is it better to use a solution or a suspension for oral administration?
A4: For oral administration, a solution is generally preferred as it provides the most consistent and highest bioavailability. However, if a suitable solvent system cannot be found, a well-formulated suspension can be an effective alternative. For suspensions, particle size control and the use of wetting and suspending agents are critical for dose uniformity.
Data Presentation
Table 1: Common Vehicles for In Vivo Studies of Poorly Soluble Compounds
| Vehicle Component | Properties | Advantages | Disadvantages | Common Routes |
| Aqueous Solutions | ||||
| Saline (0.9% NaCl) | Isotonic aqueous solution | Well-tolerated, simple to prepare | Very low solubility for hydrophobic compounds | IV, IP, SC, PO |
| Carboxymethylcellulose (CMC) | Aqueous suspension with a suspending agent | Improves stability of suspensions, well-tolerated at low concentrations | Not a solubilizer, requires careful homogenization | PO |
| Co-solvents | ||||
| Polyethylene Glycol (PEG 300/400) | Water-miscible polymer | Good solubilizing capacity for many compounds | Can cause toxicity at high concentrations (e.g., renal toxicity) | IV, IP, SC, PO |
| Propylene Glycol (PG) | Water-miscible alcohol | Good solubilizing capacity | Can cause hemolysis and CNS depression at high doses | IV, IP, SC, PO |
| Ethanol | Water-miscible alcohol | Good solvent for many organic compounds | Can have pharmacological effects and cause irritation | IV, IP, SC, PO |
| Surfactants | ||||
| Tween® 80 (Polysorbate 80) | Non-ionic surfactant | Enhances solubility through micelle formation | Can cause hypersensitivity reactions in some species | IV, IP, SC, PO |
| Cremophor® EL | Non-ionic surfactant | Excellent solubilizer for highly insoluble compounds | Associated with severe hypersensitivity reactions | IV |
| Lipid-based | ||||
| Corn Oil / Sesame Oil | Natural triglycerides | Can enhance oral absorption of lipophilic compounds | Not suitable for IV administration, can be variable in composition | PO, SC, IM |
| Complexing Agents | ||||
| Cyclodextrins (e.g., HP-β-CD) | Cyclic oligosaccharides | Form inclusion complexes to increase aqueous solubility | Potential for nephrotoxicity at high doses | IV, IP, SC, PO |
Experimental Protocols
Protocol: Vehicle Screening for Oral Administration of this compound
Objective: To identify a suitable vehicle for the oral administration of this compound in a rodent model that provides a stable and homogenous formulation at the desired concentration.
Materials:
-
This compound powder
-
A selection of vehicles to be tested (e.g., 0.5% CMC in water, 20% PEG 400 in saline, 10% HP-β-CD in water)
-
Analytical balance, vortex mixer, sonicator, pH meter
-
Glass vials
-
Microscope
Methodology:
-
Preparation of Trial Formulations:
-
For each vehicle to be tested, prepare a small volume (e.g., 1 mL).
-
Add this compound to each vehicle to achieve the target concentration (e.g., 5 mg/mL).
-
Vortex and sonicate each mixture for a set period (e.g., 15 minutes) to aid dissolution.
-
-
Solubility Assessment (Visual):
-
Visually inspect each formulation immediately after preparation. Note whether the compound has fully dissolved (for solutions) or formed a uniform suspension.
-
Allow the formulations to stand at room temperature for a set period (e.g., 2 hours) and re-examine for any signs of precipitation or settling.
-
-
Microscopic Examination (for suspensions):
-
Place a drop of each suspension on a microscope slide and observe the particle size and distribution. Look for any signs of crystal growth over time.
-
-
Short-Term Stability:
-
Store the trial formulations under the intended experimental conditions (e.g., room temperature or 4°C) for a relevant timeframe (e.g., 24 hours).
-
Periodically re-examine the formulations for any changes in appearance (e.g., precipitation, color change).
-
-
Selection of Lead Vehicles:
-
Based on the results of the above tests, select the vehicle(s) that provide the most stable and homogenous formulation.
-
-
In Vivo Tolerability Study (if necessary):
-
Administer the lead vehicle(s) without the compound to a small group of animals.
-
Monitor the animals for any adverse effects over a 24-hour period.
-
Mandatory Visualization
Caption: A workflow diagram for selecting an appropriate vehicle for in vivo studies.
Caption: Simplified signaling pathway of the delta opioid receptor (DOR).
References
Technical Support Center: JNJ-20788560 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes with JNJ-20788560, a selective delta-opioid receptor (DOR) agonist. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
-
Q1: How should I store and handle this compound to ensure its stability?
-
A1: For long-term storage, this compound powder should be kept at -20°C. For solutions in solvent, storage at -80°C is recommended. Avoid repeated freeze-thaw cycles. Ensure the compound is protected from light and moisture.
-
-
Q2: What are the recommended solvents for dissolving this compound?
-
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo studies, the choice of vehicle is critical and can influence bioavailability. A common starting point for formulation is a solution in a small amount of DMSO, which is then further diluted in a vehicle such as saline, polyethylene (B3416737) glycol (PEG), or a cyclodextrin (B1172386) solution. The final concentration of the organic solvent should be minimized and tested for any effects on the experimental model.
-
In Vitro Assays
-
Q3: I am observing high variability in my delta-opioid receptor binding assays with this compound. What are the common causes?
-
A3: High variability in receptor binding assays can stem from several factors:
-
Inconsistent Cell Membrane Preparations: The quality and consistency of the cell membranes expressing the delta-opioid receptor are crucial. Ensure a standardized protocol for membrane preparation and storage.
-
Radioligand Quality: If using a radioligand competition assay, ensure the radioligand is not degraded and has high specific activity.
-
Incubation Conditions: Optimize and standardize incubation time and temperature. For equilibrium binding, ensure the incubation is long enough to reach a steady state.
-
Buffer Composition: The ionic strength and pH of the binding buffer can significantly impact receptor conformation and ligand binding.
-
Non-Specific Binding: High non-specific binding can mask the specific signal. This can be minimized by optimizing the radioligand concentration, increasing wash steps, and including agents like bovine serum albumin (BSA) in the buffer.
-
-
-
Q4: My functional assay results (e.g., GTPγS or cAMP assays) with this compound are not consistent. What should I troubleshoot?
-
A4: Inconsistent functional assay results are a common challenge. Consider the following:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Over-passaged cells can exhibit altered receptor expression and signaling.
-
GDP Concentration (for GTPγS assays): The concentration of GDP is a critical parameter that needs to be empirically determined for each cell system to maximize the agonist-stimulated signal over baseline.
-
Agonist-Independent Activity: Some receptor systems exhibit high basal activity, which can affect the dynamic range of the assay.
-
Signal Amplification: Downstream signaling readouts can be subject to amplification, which may obscure subtle differences in agonist efficacy.
-
Biased Agonism: this compound is known to be a "low-internalizing" agonist that preferentially recruits arrestin 3.[1] This biased signaling profile can lead to different results depending on the functional assay being used (e.g., G-protein activation vs. arrestin recruitment).
-
-
-
Q5: I am not observing the expected level of arrestin recruitment with this compound. Why might this be?
-
A5: As a low-internalizing agonist, this compound's recruitment of arrestin, particularly β-arrestin 2, may be less robust compared to high-internalizing DOR agonists like SNC80.[1] Ensure your arrestin recruitment assay is sensitive enough to detect subtle recruitment. Consider using a cell line with high expression of arrestin 3, as this compound preferentially recruits this isoform.[1]
-
In Vivo Studies
-
Q6: I am seeing variable anti-hyperalgesic effects of this compound in my animal models of inflammatory pain. What factors could be contributing to this?
-
A6: Variability in in vivo pain models is common. Key factors to control for include:
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to pain and analgesics.
-
Route of Administration and Formulation: The oral bioavailability of this compound can be influenced by the vehicle used. Ensure consistent formulation and administration techniques.
-
Timing of Drug Administration and Behavioral Testing: The time course of both the inflammatory response and the drug's action should be carefully considered when designing the experiment.
-
Stress Levels: Animal stress can significantly impact pain perception and response to analgesics. Acclimatize animals to the experimental procedures and environment.
-
-
-
Q7: I have observed unexpected hyperglycemia in my animals treated with this compound. Is this a known effect?
-
A7: Yes, some tricycle-based delta-opioid receptor agonists have been shown to cause a dose-dependent increase in plasma glucose levels.[1] This appears to be an off-target effect and is not directly correlated with the compound's potency at the delta-opioid receptor. If you observe hyperglycemia, it is important to monitor blood glucose levels and consider whether this off-target effect could be confounding your primary experimental outcomes. An assay using the rat pancreatic β-cell-derived RINm5F cell line has been used to screen for this diabetogenic potential.[1]
-
Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 2.0 nM | Rat brain cortex binding assay | [2] |
| Functional Potency (EC50) | 5.6 nM | Naltrindole-sensitive [³⁵S]GTPγS assay | [2] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammatory Pain
| Animal Model | Potency (ED50) | Route of Administration | Reference |
| Zymosan Radiant Heat Test | 7.6 mg/kg | Oral (p.o.) | [2] |
| Complete Freund's Adjuvant (CFA) Radiant Heat Test | 13.5 mg/kg | Oral (p.o.) | [2] |
Experimental Protocols
Note: The following are representative protocols. Researchers should optimize these protocols for their specific experimental systems.
1. Delta-Opioid Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the delta-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human delta-opioid receptor (e.g., CHO-DOR cells).
-
Radioligand: [³H]naltrindole (a DOR antagonist).
-
Non-specific binding control: Naltrindole (B39905) (unlabeled).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), [³H]naltrindole (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled naltrindole (e.g., 10 µM).
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound using competitive binding analysis software.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To measure the potency of this compound in activating G-protein signaling.
-
Materials:
-
Cell membranes from DOR-expressing cells.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP (concentration to be optimized, typically 1-10 µM).
-
[³⁵S]GTPγS.
-
Non-specific binding control: Unlabeled GTPγS.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP in assay buffer.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC50 value for this compound from the concentration-response curve.
-
Visualizations
Caption: Signaling pathway of this compound at the delta-opioid receptor.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming JNJ-20788560 delivery challenges in CNS studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-20788560 in Central Nervous System (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the CNS?
A1: this compound is a potent and selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR) found in the central nervous system.[1][2] Its activation of DORs, which are widely distributed in the brain, modulates pain pathways.[3] this compound has demonstrated analgesic effects in preclinical models without the significant side effects associated with mu-opioid receptor agonists, such as respiratory depression, tolerance, or physical dependence.[4][5][6] The primary mechanism involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to a decrease in neuronal excitability.[7]
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, preclinical studies have shown that this compound occupies delta-opioid receptors in the brain (striatum) and spinal cord following oral administration in rats, confirming its ability to penetrate the CNS.[8]
Q3: What are the known physicochemical properties of this compound?
A3: The known properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C25H28N2O2 | [1] |
| Molecular Weight | 388.5 g/mol | [6][9] |
| Solubility | Soluble in DMSO (3.89 mg/mL, 10.01 mM) | [9] |
Q4: What are the potential off-target effects of this compound to be aware of in CNS studies?
A4: Some studies on tricyclic DOR agonists have reported hyperglycemic effects and pancreatic β-cell hypertrophy in animal models.[10] While these are systemic effects, they should be considered during in vivo CNS studies, as they could indirectly influence neurological outcomes. Researchers should monitor blood glucose levels in chronic studies.
Troubleshooting Guide
This guide addresses common challenges that may be encountered when delivering this compound in CNS-focused experiments.
Issue 1: Suboptimal or inconsistent behavioral/cellular response after systemic administration.
-
Possible Cause 1: Insufficient CNS Penetration. While this compound does cross the BBB, its brain-to-plasma concentration ratio might be low, leading to suboptimal target engagement.
-
Troubleshooting Steps:
-
Optimize Dosage: Refer to dose-response studies to ensure an adequate dose is being administered.[8]
-
Formulation Strategy: For this hydrophobic compound, consider a formulation that enhances solubility and stability. The use of drug delivery systems like polymeric micelles or liposomes can improve CNS penetration.[11][12]
-
Route of Administration: If oral administration yields inconsistent results, consider intravenous (IV) administration for more controlled systemic exposure. For direct and localized CNS effects, intracerebroventricular (ICV) injection may be necessary.
-
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux. Many small molecules are actively transported out of the brain by efflux pumps like P-gp, which can limit CNS accumulation.
-
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor: In preclinical models, co-administration with a known P-gp inhibitor can increase the brain concentration of the drug. However, this can also increase systemic toxicity and should be carefully evaluated.
-
Formulation with Pluronics: Certain polymeric micelles, such as those made with Pluronic block copolymers, have been shown to inhibit P-gp and enhance drug delivery to the CNS.[12]
-
-
Issue 2: Vehicle-related toxicity or insolubility.
-
Possible Cause 1: DMSO Toxicity in vivo. While this compound is soluble in DMSO, high concentrations of DMSO can be toxic, especially with direct CNS administration.
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: Use the lowest possible concentration of DMSO to dissolve the compound and then dilute with a physiological vehicle like saline or PBS.
-
Alternative Solvents/Vehicles: For in vivo studies, consider vehicles such as a mixture of DMSO, Tween 80, and saline, or cyclodextrins to improve solubility and reduce toxicity.
-
-
-
Possible Cause 2: Precipitation of the compound upon dilution.
-
Troubleshooting Steps:
-
Sonication: After dilution, sonicate the solution to aid in dissolving any precipitate.[9]
-
Formulation Screening: Test different vehicle compositions to find one that maintains the solubility of this compound at the desired concentration.
-
-
Experimental Protocols
1. Formulation of this compound for Systemic Administration (Oral Gavage)
-
Objective: To prepare a stable solution of this compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile 0.9% saline
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add Tween 80 (e.g., 5-10% of the final volume) to the DMSO solution and mix thoroughly.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
The final vehicle composition should be optimized, for example, 10% DMSO, 10% Tween 80, and 80% saline.
-
2. Intracerebroventricular (ICV) Injection in Mice
-
Objective: To directly administer this compound into the lateral ventricles of the mouse brain for direct CNS effects.
-
Materials:
-
This compound formulated in a sterile, low-DMSO vehicle
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools
-
-
Procedure:
-
Anesthetize the mouse using an approved protocol.[13]
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma.
-
Drill a small hole at the appropriate coordinates for the lateral ventricle (e.g., for mice: AP: -0.5 mm, L: ±1.0 mm from bregma).[13]
-
Slowly lower the injection needle to the desired depth (e.g., for mice: V: -2.0 to -2.5 mm from the skull surface).[13]
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min).[13]
-
Leave the needle in place for a few minutes post-injection to prevent backflow.[13]
-
Slowly withdraw the needle and suture the incision.
-
Provide appropriate post-operative care.
-
Visualizations
References
- 1. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo delta opioid receptor autoradiography: CNS receptor occupancy of two novel compounds over their antihyperalgesic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to JNJ-20788560 and SNC80 in Delta-Opioid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent delta-opioid receptor (DOR) agonists, JNJ-20788560 and SNC80. The information presented is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to this compound and SNC80
The delta-opioid receptor (DOR) is a key target in pain management and the treatment of mood disorders. Agonists of this receptor have shown promise for providing analgesia with a potentially more favorable side-effect profile than traditional mu-opioid receptor (MOR) agonists like morphine.
This compound is a selective and orally active DOR agonist that has demonstrated potent antihyperalgesic effects, particularly in models of inflammatory pain. Notably, it appears to lack many of the adverse effects associated with MOR agonists, such as respiratory depression, tolerance, and physical dependence.
SNC80 is a well-established and widely used non-peptide DOR agonist. It is known for its high selectivity and has been instrumental in characterizing the physiological roles of the DOR. However, its therapeutic potential has been limited by a pro-convulsive effect at higher doses. Recent studies also suggest that SNC80 may exert its effects through the activation of mu-delta (μ-δ) opioid receptor heteromers, in addition to DOR homomers.[1][2]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and SNC80. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Parameter | Value (nM) | Receptor/System |
| This compound | Ki | ~2.0 | Rat brain cortex DOR |
| SNC80 | Ki | 1.78 - 9.4 | Various DOR preparations |
| IC50 | 2.73 | Mouse vas deferens | |
| EC50 | 9.2 | Adenylyl cyclase inhibition assay | |
| EC50 | 52.8 | μ-δ heteromer in HEK293 cells[2][3] |
Table 2: In Vivo Efficacy
| Compound | Parameter | Value | Species/Model |
| SNC80 | ED50 | 49 nmol | Wild-type mice[2][3] |
| ED50 | 53.6 nmol | Wild-type mice[2][3] |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound or SNC80 initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
Experimental Workflow for Agonist Characterization
The characterization of DOR agonists typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, and physiological effects.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the DOR (e.g., from CHO or HEK293 cells stably expressing the human DOR, or brain tissue homogenates) are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled DOR ligand (e.g., [³H]naltrindole) and varying concentrations of the test compound (this compound or SNC80).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through filter mats, which separates the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of an agonist in activating G-protein signaling downstream of the DOR.
General Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes containing the DOR are prepared.
-
Assay Setup: In a multi-well plate, membranes are incubated with the test agonist (this compound or SNC80) at various concentrations in the presence of GDP.
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Filtration and Counting: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
In Vivo Models of Antinociception
Objective: To evaluate the analgesic effects of the test compounds in animal models of pain.
Commonly Used Models:
-
Hot Plate Test: Measures the latency of the animal to react to a thermal stimulus. An increase in latency indicates an antinociceptive effect.
-
Tail-Flick Test: Similar to the hot plate test, this measures the latency to withdraw the tail from a radiant heat source.
-
Writhing Test: Involves injecting a mild irritant into the peritoneal cavity of a rodent and counting the number of abdominal constrictions (writhes). A decrease in the number of writhes indicates analgesia.[4]
-
Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA): An inflammatory agent is injected into a paw, leading to hyperalgesia and allodynia, which can then be assessed for reversal by the test compound.[5]
Summary and Conclusion
Both this compound and SNC80 are valuable tools for studying the delta-opioid receptor.
-
This compound shows promise as a therapeutic candidate due to its potent antihyperalgesic effects and favorable side-effect profile, particularly the lack of respiratory depression and abuse potential.
-
SNC80 remains a cornerstone for basic research due to its high selectivity and extensive characterization. However, its potential for pro-convulsant effects and its recently discovered activity at μ-δ heteromers should be considered when interpreting experimental results.[1][2][6]
The choice between these two compounds will ultimately depend on the specific research question. For studies focused on the therapeutic potential of DOR agonism with a favorable safety profile, this compound may be the more suitable choice. For fundamental studies on DOR pharmacology, where a well-characterized tool compound is required, SNC80 continues to be a relevant option, with the caveat of its complex pharmacology. Researchers should carefully consider the data presented in this guide and the detailed experimental protocols to make an informed decision for their studies.
References
- 1. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]
- 6. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: JNJ-20788560 vs. Traditional Mu-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel delta-opioid receptor (DOR) agonist, JNJ-20788560, and traditional mu-opioid receptor (MOR) agonists, such as morphine. The information presented is supported by experimental data to assist in the evaluation of their distinct pharmacological profiles.
Executive Summary
This compound emerges as a potent antihyperalgesic agent with a significantly improved safety profile over traditional mu-opioid agonists. Experimental evidence indicates that this compound provides effective pain relief, particularly in models of inflammatory pain, without inducing the severe side effects commonly associated with MOR agonists like morphine, namely respiratory depression and significant gastrointestinal dysfunction. This difference in effect is rooted in their distinct mechanisms of action, with this compound selectively targeting the delta-opioid receptor and engaging different intracellular signaling cascades.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data comparing this compound and traditional mu-opioid agonists.
Table 1: Analgesic Efficacy
| Compound | Receptor Target | Animal Model | Analgesic Assay | Potency (ED₅₀ or effective dose) | Citation |
| This compound | Delta-Opioid Receptor (DOR) | Rat | Zymosan Radiant Heat Test | 7.6 mg/kg, p.o. | [1] |
| This compound | Delta-Opioid Receptor (DOR) | Rat | Complete Freund's Adjuvant Radiant Heat Test | 13.5 mg/kg, p.o. | [1] |
| Morphine | Mu-Opioid Receptor (MOR) | Mouse | Hot Plate Test | ~3.44 mg/kg, i.p. (equi-effective to other opioids) | [2] |
| Morphine | Mu-Opioid Receptor (MOR) | Mouse | Tail Flick Test | Dose-dependent increase in latency | [3] |
Table 2: Respiratory Effects
| Compound | Animal Model | Assay | Key Findings | Citation |
| This compound | Rat | Blood Gas Analysis | No significant respiratory depression observed. | [1] |
| Morphine | Rat | Arterial Blood Gas | Dose-dependent decrease in pO₂, increase in pCO₂, and decrease in pH. | [4][5] |
| Morphine | Mouse | Whole-Body Plethysmography | Dose-dependent depression of respiratory rate and minute volume. | [2][6][7] |
Table 3: Gastrointestinal Motility
| Compound | Animal Model | Assay | Key Findings | Citation |
| This compound | Rat | Charcoal Meal Transit | Minimal effect; only an 11% reduction in transit at the highest dose tested. | [1] |
| Morphine | Rat | Charcoal Meal Transit | Significant, dose-dependent inhibition of gastrointestinal transit. | [8] |
| Morphine | Mouse | Gastrointestinal Transit | Significant decrease in small intestinal transit (61% with 1 mg/kg, s.c.). | [8] |
| Oxycodone (MOR agonist) | Human | Regional Transit Scintigraphy | Increased total GI transit time from 22.2 to 43.9 hours. | [9] |
Signaling Pathways
The differential effects of this compound and traditional mu-opioid agonists can be attributed to their distinct signaling pathways upon receptor activation.
Traditional Mu-Opioid Agonist (e.g., Morphine) Signaling
Activation of the mu-opioid receptor by agonists like morphine primarily initiates a G-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in reduced neuronal excitability and analgesia.[10][11] However, this activation can also lead to the recruitment of β-arrestin 2, a process linked to some of the adverse effects of mu-opioid agonists, including respiratory depression, although this remains a topic of debate.[12]
Figure 1. Signaling cascade of traditional mu-opioid agonists.
This compound (Delta-Opioid Agonist) Signaling
This compound, as a selective delta-opioid receptor agonist, also couples to G-proteins to produce analgesia.[1] However, studies suggest that some DOR agonists, particularly those with low internalizing properties like this compound, preferentially recruit β-arrestin 3.[13] This differential arrestin recruitment may contribute to its distinct pharmacological profile, including a lack of tolerance development and a more favorable side-effect profile.[13]
Figure 2. Signaling cascade of the delta-opioid agonist this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radiant Heat Analgesia Assay (Tail-Flick and Hot-Plate Tests)
-
Objective: To assess the analgesic properties of a compound by measuring the latency of a response to a thermal stimulus.
-
Apparatus: A radiant heat source (e.g., a high-intensity light beam) and a timer.
-
Procedure:
-
Animals (typically rats or mice) are gently restrained.[14]
-
The radiant heat source is focused on a specific body part, usually the tail (tail-flick test) or the plantar surface of the paw (Hargreaves test).[15][16] For the hot-plate test, the animal is placed on a surface of a constant elevated temperature.[17]
-
The time taken for the animal to exhibit a nocifensive response (e.g., flicking its tail, withdrawing its paw, or licking the paw) is recorded as the response latency.[14][16]
-
A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage.[14]
-
Baseline latencies are measured before drug administration.
-
The test compound or vehicle is administered (e.g., orally or by injection).
-
Response latencies are measured at predetermined time points after drug administration.
-
An increase in response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.
-
Figure 3. Workflow for the radiant heat analgesia assay.
Assessment of Respiratory Function
a) Arterial Blood Gas Analysis
-
Objective: To directly measure the effects of a compound on respiratory gas exchange.
-
Procedure:
-
Animals (typically rats) are surgically implanted with an arterial catheter for blood sampling.[4][18]
-
Baseline arterial blood samples are collected.[18]
-
The test compound or vehicle is administered.
-
Arterial blood is sampled at various time points post-administration.[4]
-
Blood samples are analyzed for partial pressure of oxygen (pO₂), partial pressure of carbon dioxide (pCO₂), and pH using a blood gas analyzer.[4][18]
-
Respiratory depression is indicated by a decrease in pO₂ (hypoxemia), an increase in pCO₂ (hypercapnia), and a decrease in pH (acidosis).[4]
-
b) Whole-Body Plethysmography
-
Objective: To non-invasively measure respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmography chamber equipped with a pressure transducer.
-
Procedure:
-
The animal is placed in the plethysmography chamber and allowed to acclimatize.
-
The chamber is sealed, and pressure changes resulting from the animal's breathing are recorded.
-
From the pressure signal, various respiratory parameters can be calculated, including respiratory rate, tidal volume, and minute volume.[6][7]
-
Baseline measurements are taken before drug administration.
-
The test compound or vehicle is administered.
-
Respiratory parameters are monitored continuously or at specific time points after administration.
-
A decrease in respiratory rate and/or minute volume indicates respiratory depression.[2][6]
-
Gastrointestinal Motility Assay (Charcoal Meal Test)
-
Objective: To measure the rate of transit of a non-absorbable marker through the gastrointestinal tract.
-
Procedure:
-
Animals (rats or mice) are fasted overnight with free access to water.[19][20]
-
The test compound or vehicle is administered.
-
After a set period (e.g., 60 minutes), a charcoal meal (a suspension of charcoal in a vehicle like gum arabic) is administered orally.[19]
-
After another set period (e.g., 15-30 minutes), the animals are euthanized.[19][21]
-
The small intestine is carefully removed, from the pylorus to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal front are measured.[19]
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
-
A decrease in this percentage compared to the vehicle-treated group indicates inhibition of gastrointestinal motility.[8]
-
Figure 4. Workflow for the charcoal meal gastrointestinal motility assay.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of morphine-6-glucuronide and morphine on respiratory depressant and antinociceptive responses in wild type and mu-opioid receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic methadone exposure in adult rats: studies on arterial blood gas concentrations and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tempol Reverses the Negative Effects of Morphine on Arterial Blood-Gas Chemistry and Tissue Oxygen Saturation in Freely-Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. The Impact of Opioid Treatment on Regional Gastrointestinal Transit [jnmjournal.org]
- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dol.inf.br [dol.inf.br]
- 18. Frontiers | Tempol Reverses the Negative Effects of Morphine on Arterial Blood-Gas Chemistry and Tissue Oxygen Saturation in Freely-Moving Rats [frontiersin.org]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validating the analgesic effects of JNJ-20788560 in different pain models
A comparative analysis of the selective delta-opioid receptor agonist JNJ-20788560 demonstrates its potent anti-hyperalgesic effects in preclinical models of inflammatory pain. This guide provides an objective comparison of this compound with other analgesics, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental evaluation.
This compound is a selective delta-opioid receptor (DOR) agonist that has shown significant promise in preclinical studies for the treatment of inflammatory pain. Unlike traditional mu-opioid receptor (MOR) agonists, such as morphine, which are associated with a range of undesirable side effects including respiratory depression, tolerance, and physical dependence, this compound offers a potentially safer therapeutic profile.[1] This has spurred interest in its development as an alternative analgesic.
Quantitative Comparison of Analgesic Potency
The analgesic efficacy of this compound has been evaluated in several rodent models of inflammatory pain. The following tables summarize the available quantitative data on its potency, alongside comparative data for the widely used MOR agonist morphine and another DOR agonist, SNC80. It is important to note that the data for each compound may originate from different studies, and direct head-to-head comparisons in a single study are limited in the publicly available literature.
| Compound | Pain Model | Route of Administration | Potency (ED50) | Reference |
| This compound | Rat Zymosan Radiant Heat Test | Oral (p.o.) | 7.6 mg/kg | [1] |
| This compound | Rat Complete Freund's Adjuvant (CFA) Radiant Heat Test | Oral (p.o.) | 13.5 mg/kg | [1] |
| Compound | Pain Model | Route of Administration | Potency (ED50) | Reference |
| Morphine | Rat Acetic Acid-Induced Writhing | Subcutaneous (s.c.) | 0.63 - 2.5 mg/kg | [2] |
| Morphine | Rat Formalin Test (Phase 2) | Subcutaneous (s.c.) | 1.0 - 2.5 mg/kg | [2] |
| SNC80 | Rat Acetic Acid-Induced Writhing | Subcutaneous (s.c.) | 10 - 20 mg/kg | [2] |
| SNC80 | Rat Inflammation-Induced Thermal Hyperalgesia | Subcutaneous (s.c.) | Limited Efficacy | [2] |
Mechanism of Action: Delta-Opioid Receptor Signaling
This compound exerts its analgesic effects by selectively binding to and activating delta-opioid receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. Two main signaling pathways are implicated: the canonical G-protein signaling pathway and the β-arrestin pathway.
The G-protein pathway is primarily associated with the desired analgesic effects, while the β-arrestin pathway is often linked to the development of tolerance and other side effects. The preferential activation of the G-protein pathway by certain agonists is a key area of research in the development of safer opioids.
Experimental Protocols
The analgesic properties of this compound have been validated in established preclinical models of inflammatory pain. Below are the detailed methodologies for two key experiments.
Zymosan-Induced Inflammatory Pain in Rats
This model induces an acute inflammatory response characterized by hyperalgesia (increased sensitivity to pain).
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: A suspension of zymosan (a component of yeast cell walls) in saline is injected into the plantar surface of one hind paw.[3][4]
-
Assessment of Hyperalgesia: Thermal hyperalgesia is measured using a radiant heat source focused on the inflamed paw. The latency for the rat to withdraw its paw is recorded. A decrease in withdrawal latency indicates hyperalgesia.
-
Drug Administration: this compound or a comparator drug is administered orally at various doses prior to the assessment of hyperalgesia.
-
Data Analysis: The dose-response relationship is determined, and the ED50 (the dose required to produce a 50% reversal of hyperalgesia) is calculated.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a more persistent inflammatory state, mimicking chronic inflammatory conditions.
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: An emulsion of Complete Freund's Adjuvant (CFA), containing heat-killed mycobacteria, is injected into the plantar surface of one hind paw.[5][6][7] This induces a robust and long-lasting inflammation.
-
Assessment of Hyperalgesia: Both thermal and mechanical hyperalgesia are assessed. Thermal hyperalgesia is measured as described above. Mechanical hyperalgesia (increased sensitivity to touch) is assessed using von Frey filaments of varying stiffness applied to the inflamed paw. The paw withdrawal threshold is determined.
-
Drug Administration: Test compounds are administered at different time points after CFA injection to evaluate their effects on both the development and maintenance of hyperalgesia.
-
Data Analysis: The ED50 values for the reversal of thermal and mechanical hyperalgesia are calculated.
Conclusion
The available preclinical data strongly support the analgesic efficacy of this compound in models of inflammatory pain. Its selective activation of the delta-opioid receptor presents a promising therapeutic strategy with a potentially improved side-effect profile compared to traditional mu-opioid agonists. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate its therapeutic potential in human pain management.
References
- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraplantar zymosan as a reliable, quantifiable model of thermal and mechanical hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory hyperalgesia induced by zymosan in the plantar tissue of the rat: effect of kinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 7. criver.com [criver.com]
A Comparative Analysis of JNJ-20788560 and Morphine Side Effects: A Guide for Researchers
For researchers and drug development professionals, understanding the side-effect profile of novel analgesic compounds is as critical as evaluating their efficacy. This guide provides a detailed comparative analysis of the side effects of JNJ-20788560, a selective delta-opioid receptor (DOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. This comparison is based on available preclinical data and highlights key differences in their respiratory and gastrointestinal effects.
This compound has emerged as a promising analgesic candidate with a potentially superior safety profile compared to traditional opioids like morphine. The primary adverse effects associated with morphine, namely respiratory depression and significant gastrointestinal complications, are markedly reduced or absent with this compound. This difference is attributed to their distinct mechanisms of action, with this compound targeting the delta-opioid receptor system, which is believed to mediate analgesia with fewer of the life-threatening and debilitating side effects associated with mu-opioid receptor activation.
Quantitative Comparison of Side Effects
The following tables summarize the quantitative data on the primary side effects of this compound and morphine, focusing on respiratory depression and gastrointestinal motility.
| Compound | Dose | Effect on Respiratory Function | Experimental Model | Citation |
| This compound | Not Specified | No respiratory depression observed (based on blood gas analysis) | Rat | [1] |
| Morphine | 10 mg/kg (s.c.) | Significant decrease in respiratory rate and minute volume | Mouse | [2][3] |
| Morphine | 3.44 mg/kg (i.p.) | ~40% respiratory depression | Mouse | [4] |
| Morphine | 3.75–100 mg/kg (s.c.) | Dose-dependent depression of respiratory rate | Mouse | [5] |
Table 1: Comparative Respiratory Effects of this compound and Morphine. This table illustrates the significant difference in the respiratory profiles of the two compounds. While morphine exhibits dose-dependent respiratory depression, this compound has not been found to produce this critical side effect in preclinical studies.
| Compound | Dose | Effect on Gastrointestinal Transit (% Inhibition) | Experimental Model | Citation |
| This compound | Highest dose tested | 11% reduction | Not Specified | [1] |
| Morphine | 10 mg/kg (s.c.) | >50% reduction | Mouse | [6] |
| Morphine | 0.3-10 mg/kg (s.c.) | Dose-dependent inhibition of gastrointestinal transit | Mouse | [7] |
| Morphine | 1 mg/kg (s.c.) | 61% inhibition of small intestinal transit | Mouse |
Table 2: Comparative Gastrointestinal Effects of this compound and Morphine. This table highlights the substantially milder impact of this compound on gastrointestinal function compared to the profound inhibitory effects of morphine.
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for its interpretation. The following are detailed descriptions of the key experimental protocols employed in the assessment of opioid-induced side effects.
Respiratory Depression Assessment: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.
Protocol:
-
Acclimatization: Animals are habituated to the plethysmography chambers for a set period before the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute), are recorded before drug administration.
-
Drug Administration: this compound or morphine is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored for a defined period after drug administration to assess any changes from baseline.
-
Data Analysis: The collected data is analyzed to determine the dose-dependent effects of the compounds on respiratory function. A significant decrease in respiratory rate and/or minute ventilation is indicative of respiratory depression.[8][9]
Respiratory Depression Assessment: Arterial Blood Gas Analysis
This method provides a direct measure of the gas exchange efficiency in the lungs by analyzing the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in arterial blood.
Protocol:
-
Catheter Implantation: A catheter is surgically implanted into an artery (e.g., carotid or femoral artery) of the anesthetized animal to allow for repeated blood sampling.
-
Recovery: The animal is allowed to recover from the surgery before the experiment.
-
Baseline Blood Sample: A baseline arterial blood sample is collected before drug administration to determine normal blood gas values.
-
Drug Administration: The test compound (this compound or morphine) is administered.
-
Serial Blood Sampling: Arterial blood samples are collected at specific time points after drug administration.
-
Blood Gas Analysis: The blood samples are analyzed using a blood gas analyzer to measure PaO2, PaCO2, and pH. A significant increase in PaCO2 and a decrease in PaO2 are indicative of respiratory depression.
Gastrointestinal Motility Assessment: Charcoal Meal Test
The charcoal meal test is a common method to assess the propulsive motility of the small intestine.
Protocol:
-
Fasting: Animals are fasted for a specific period before the experiment to ensure an empty gastrointestinal tract, while still having access to water.
-
Drug Administration: this compound or morphine is administered at various doses.
-
Charcoal Meal Administration: After a set time following drug administration, a non-absorbable charcoal meal (typically a suspension of charcoal in a vehicle like gum acacia) is administered orally via gavage.
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal administration, the animals are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The percentage of the intestine traversed by the charcoal is calculated. A decrease in this percentage compared to vehicle-treated animals indicates inhibition of gastrointestinal transit.[6][10]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
References
- 1. deepdyve.com [deepdyve.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphine tolerance in the mouse ileum and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scireq.com [scireq.com]
- 9. emka.scireq.com [emka.scireq.com]
- 10. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Efficacy of JNJ-20788560 Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of JNJ-20788560, a selective delta-opioid receptor (DOR) agonist, in comparison with other relevant DOR agonists, SNC80 and ARM390. The information is compiled from various preclinical studies to offer an objective comparison of their performance, supported by experimental data.
Executive Summary
This compound is a potent and selective delta-opioid receptor agonist that has demonstrated significant antihyperalgesic effects in rodent models of inflammatory pain.[1] A key feature of this compound is its pharmacological profile as a "low-internalizing" agonist, which preferentially recruits β-arrestin 3. This mechanism is associated with receptor resensitization and a reduced propensity for tolerance development. In contrast, the well-characterized DOR agonist SNC80 is a "high-internalizing" agonist that preferentially recruits β-arrestin 2, a pathway linked to receptor desensitization and the potential for convulsions. ARM390 is another "low-internalizing" agonist, often grouped with this compound due to its similar signaling profile. This guide presents a detailed comparison of the binding affinities, in vitro potencies, and in vivo efficacies of these compounds across different species and experimental models.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) and In Vitro Potencies (IC50/EC50)
| Compound | Receptor | Species | Assay | Ki (nM) | IC50 (nM) | EC50 (nM) |
| This compound | DOR | Rat | Brain Cortex Binding | 2.0[1][2] | - | - |
| DOR | Rat | [35S]GTPγS | - | 5.6[1] | - | |
| SNC80 | DOR | Mouse | Whole Brain Binding | 1.78[3] | 2.73[3][4] | - |
| DOR | Human | Cloned Receptor Binding | - | - | - | |
| µ-δ heteromer | HEK293 cells | Calcium Mobilization | - | - | 52.8[3][5] | |
| ARM390 | DOR | Human | Cloned Receptor | - | - | 7.2[6] |
Table 2: Comparative In Vivo Efficacy in Rodent Models of Inflammatory Pain
| Compound | Species | Pain Model | Administration | Endpoint | Effective Dose / ED50 |
| This compound | Rat | Zymosan-induced hyperalgesia (Radiant Heat) | p.o. | Antihyperalgesia | 7.6 mg/kg[1] |
| Rat | Complete Freund's Adjuvant (CFA)-induced hyperalgesia (Radiant Heat) | p.o. | Antihyperalgesia | 13.5 mg/kg[1] | |
| SNC80 | Rat | Acetic acid-induced writhing | s.c. | Antinociception | - |
| Rat | CFA-induced thermal hyperalgesia | s.c. | Antihyperalgesia | Limited efficacy | |
| Mouse | Acetic acid-induced writhing | i.p. | Antinociception | - | |
| Mouse | Warm-water tail-flick | i.p. | Antinociception | 57 mg/kg (A50)[4] | |
| Mouse | Warm-water tail-flick | i.c.v. | Antinociception | 104.9 nmol (A50)[4] | |
| ARM390 | Mouse | CFA-induced thermal hyperalgesia | p.o. | Antihyperalgesia | 10 mg/kg[7] |
Table 3: Comparative Efficacy in Non-Human Primates
| Compound | Species | Pain Model | Administration | Endpoint | Observations |
| This compound | Rhesus Monkey | Alfentanil drug discrimination | - | Self-administration | Lack of self-administration behavior, suggesting low abuse potential.[1] |
| SNC80 | Rhesus Monkey | Carrageenan-induced thermal hyperalgesia | i.m. | Antihyperalgesia | Dose-dependently attenuated hyperalgesia.[8] |
| Rhesus Monkey | Drug discrimination | i.m. | Discriminative stimulus effects | SNC80 produced discriminative stimulus effects mediated by DORs.[9] |
Experimental Protocols
Rat Zymosan-Induced Hyperalgesia (Radiant Heat Test)
This model induces an inflammatory response leading to thermal hyperalgesia.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hyperalgesia: Zymosan A (e.g., 1 mg in 0.1 mL saline) is injected into the plantar surface of one hind paw. The contralateral paw receives a saline injection as a control.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Assessment of Hyperalgesia: A radiant heat source is focused on the plantar surface of the paw. The latency for the rat to withdraw its paw is measured. A decrease in paw withdrawal latency in the zymosan-injected paw compared to the saline-injected paw indicates hyperalgesia.
-
Data Analysis: The ability of this compound to reverse the decreased paw withdrawal latency is quantified, and an ED50 value is calculated.
Rat Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
This is a widely used model of persistent inflammatory pain.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hyperalgesia: A single intraplantar injection of CFA (e.g., 0.1 mL of a 1 mg/mL suspension) is administered into one hind paw. This induces a localized and long-lasting inflammation.
-
Drug Administration: Test compounds are administered via the desired route (e.g., p.o., s.c., i.p.).
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: Measured using a plantar test apparatus with a radiant heat source, as described in the zymosan model.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
-
Data Analysis: The reversal of thermal hyperalgesia and/or mechanical allodynia by the test compound is measured and compared to vehicle-treated controls.
Mandatory Visualization
Signaling Pathways of Delta-Opioid Receptor Agonists
Caption: Differential signaling pathways of DOR agonists.
Experimental Workflow for Cross-Validation of this compound Efficacy
Caption: Workflow for efficacy cross-validation.
References
- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ARM390 - Wikipedia [en.wikipedia.org]
- 7. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of opioid-related ligands and NSAIDs in nonhuman primate models of acute and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminative stimulus effects of the nonpeptidic delta-opioid agonist SNC80 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-20788560: A Comparative Guide to its Effects on Delta-Opioid Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the delta-opioid receptor (DOR) agonist JNJ-20788560 with other well-characterized ligands, focusing on their differential effects on receptor internalization. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction: Biased Agonism and Receptor Internalization
The functional outcome of G protein-coupled receptor (GPCR) activation can be complex. Different agonists, while binding to the same receptor, can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This phenomenon is known as biased agonism or functional selectivity.
A critical aspect of GPCR signaling is receptor internalization, a process where the receptor is removed from the cell surface into the cell's interior. This process is often mediated by β-arrestin proteins and plays a crucial role in signal desensitization and resensitization. For the delta-opioid receptor (DOR), the extent of agonist-induced internalization has significant implications for the development of therapeutic agents with improved side-effect profiles and reduced tolerance development.
This compound has been identified as a "low-internalizing" DOR agonist, a characteristic it shares with another ligand, ARM390. This is in stark contrast to "high-internalizing" agonists like SNC80. This guide will delve into the experimental evidence that substantiates these classifications and the molecular mechanisms that underpin these differences.
Quantitative Comparison of DOR Ligands
The following table summarizes the key pharmacological parameters for this compound and its comparators, SNC80 and ARM390.
| Ligand | Receptor Binding Affinity (Ki) for DOR | Internalization Profile | Preferential β-Arrestin Recruitment |
| This compound | Not explicitly quantified in reviewed sources | Low-internalizing[1] | β-Arrestin 3[1] |
| SNC80 | ~9.1 nM[2] | High-internalizing[2] | β-Arrestin 2[1] |
| ARM390 | ~2.3 nM[2] | Low-internalizing[2] | β-Arrestin 3[1] |
Note: While this compound is consistently characterized as a low-internalizing agonist, specific percentage of internalization data was not available in the reviewed literature for a direct quantitative comparison in this table.
Signaling Pathways of High- and Low-Internalizing DOR Agonists
The differential recruitment of β-arrestin isoforms by high- and low-internalizing agonists leads to distinct downstream signaling cascades.
As depicted, both types of agonists lead to G protein activation. However, high-internalizing agonists like SNC80 preferentially recruit β-arrestin 2, leading to robust receptor internalization.[1] In contrast, low-internalizing agonists such as this compound preferentially recruit β-arrestin 3, resulting in minimal receptor internalization.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the internalization profiles of DOR agonists.
Receptor Internalization Assay (Cell-Based ELISA)
This assay quantifies the number of receptors present on the cell surface following agonist treatment. A decrease in surface receptors is indicative of internalization.
Methodology:
-
Cell Culture: Seed human embryonic kidney (HEK293) cells stably expressing N-terminally FLAG-tagged DOR into 96-well plates at a suitable density and culture overnight.
-
Agonist Treatment: Treat the cells with varying concentrations of DOR agonists (e.g., this compound, SNC80, ARM390) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Fixation: Gently wash the cells with ice-cold phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes the extracellular epitope of the receptor (e.g., anti-FLAG antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, add an HRP substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the number of receptors on the cell surface. Calculate the percentage of internalization by comparing the absorbance of agonist-treated wells to vehicle-treated wells.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This chemiluminescent-based assay measures the interaction between the activated DOR and β-arrestin.
Methodology:
-
Cell Plating: Use a commercially available cell line engineered to co-express DOR fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells). Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, SNC80, ARM390) and a reference agonist.
-
Agonist Stimulation: Add the compound dilutions to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol and add it to each well. Incubate the plate at room temperature for 60 minutes in the dark.
-
Signal Reading: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Plot the data as a dose-response curve to determine the potency (EC50) and efficacy (Emax) of each agonist in recruiting β-arrestin.
Conclusion
The available evidence strongly indicates that this compound is a biased agonist at the delta-opioid receptor, favoring G protein signaling over β-arrestin-mediated internalization. This property is attributed to its preferential recruitment of β-arrestin 3 over β-arrestin 2. This profile is similar to that of ARM390 and contrasts sharply with the high-internalizing agonist SNC80, which shows a preference for β-arrestin 2 recruitment. The development of such low-internalizing agonists may represent a promising strategy for designing novel therapeutics with reduced tolerance and other adverse effects associated with sustained receptor activation and downregulation. Further quantitative studies are warranted to precisely determine the percentage of DOR internalization induced by this compound relative to other ligands.
References
A Head-to-Head Comparison of JNJ-20788560 and Other Biased Agonists at the Delta Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
The delta opioid receptor (DOR) presents a compelling target for the development of novel analgesics and therapeutics for mood disorders, with the potential for an improved side-effect profile compared to mu-opioid receptor agonists. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, has emerged as a key strategy in designing DOR agonists that maximize therapeutic effects while minimizing adverse events such as seizures and tolerance. This guide provides a head-to-head comparison of JNJ-20788560, a notable biased agonist, with other key players in the field, supported by available experimental data.
Overview of this compound and Comparators
This compound is characterized as a "low-internalizing" DOR agonist.[1] This property is often associated with a bias towards G-protein signaling and away from the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and certain adverse effects. This guide will compare this compound primarily with:
-
SNC80: A well-characterized "high-internalizing" DOR agonist that strongly recruits β-arrestin 2 and is often used as a benchmark for studying DOR function and biased signaling.
-
ARM390: Another "low-internalizing" DOR agonist that, like this compound, preferentially recruits β-arrestin 3.[1]
-
Other notable biased agonists: Including TAN-67, KNT-127, TRV250, and PN6047, which have been developed to exhibit G-protein bias.
Data Presentation: Quantitative Comparison of DOR Agonists
The following tables summarize the available quantitative data for this compound and its comparators. Data is compiled from various sources and methodologies, which should be considered when making direct comparisons. "N/A" indicates that data was not available in the reviewed literature.
Table 1: Receptor Binding Affinity (Ki) at the Delta Opioid Receptor
| Compound | Ki (nM) | Species/System | Reference |
| This compound | N/A | N/A | |
| SNC80 | 0.625 - 9.4 | Human/Mouse | [2][3] |
| ARM390 | N/A | N/A | |
| TAN-67 | 0.647 | Human | [3] |
| KNT-127 | 0.16 | Human | [4] |
| TRV250 | N/A | N/A | |
| PN6047 | N/A | N/A |
Table 2: G-Protein Activation (GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% of Standard) | Species/System | Reference |
| This compound | N/A | N/A | N/A | |
| SNC80 | 9.2 - 52.8 | Full agonist (relative to DPDPE) / 57% (relative to DAMGO) | Human/Rat | [3][5][6] |
| ARM390 | 455 | 176.2% (relative to basal) | Mouse | [7] |
| TAN-67 | 1.72 (cAMP assay) | N/A | Human | [3] |
| KNT-127 | N/A | N/A | N/A | |
| TRV250 | N/A | N/A | N/A | |
| PN6047 | Full G-protein engagement | N/A | N/A | [6][8] |
Table 3: β-Arrestin Recruitment
| Compound | Pathway | EC50 (nM) | Emax (% of Standard) | Species/System | Reference |
| This compound | β-arrestin 2 | N/A | N/A | N/A | |
| β-arrestin 3 | Preferential recruitment | N/A | Mouse | [1] | |
| SNC80 | β-arrestin 2 | Potent | High Efficacy (preferential) | Mouse | [1][8] |
| β-arrestin 3 | Recruited | N/A | Mouse | ||
| ARM390 | β-arrestin 2 | Less potent than SNC80 | Lower Efficacy than SNC80 | Mouse | [8] |
| β-arrestin 3 | Preferential recruitment | N/A | Mouse | [1] | |
| TAN-67 | β-arrestin 2 | N/A | 30% (relative to SNC80) | N/A | [9] |
| KNT-127 | β-arrestin 2 | N/A | 70% (relative to SNC80) | N/A | [9] |
| TRV250 | β-arrestin 2 | Relatively little activation | N/A | Human | [10] |
| PN6047 | β-arrestin 2 | Partial agonist | Partial agonist | N/A | [6][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the primary assays used to characterize biased DOR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the DOR.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the DOR.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
Radioligand: A radiolabeled DOR antagonist with high affinity, such as [³H]naltrindole, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the DOR, providing a measure of G-protein pathway activation (potency - EC50, and efficacy - Emax).
-
Membrane Preparation: Similar to the binding assay, membranes expressing DOR are used.
-
Assay Buffer: The buffer typically contains GDP to facilitate the exchange for GTPγS upon receptor activation.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is used.
-
Assay Procedure: Membranes are incubated with increasing concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration. The EC50 and Emax values are determined from this curve.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated DOR, providing a measure of the agonist's ability to engage this pathway. Several technologies are available, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Cell Culture: Cells (e.g., HEK293) are co-transfected with constructs for the DOR (often tagged with a luminescent or fluorescent donor, e.g., Renilla luciferase - Rluc) and β-arrestin (tagged with a corresponding acceptor, e.g., Yellow Fluorescent Protein - YFP).
-
Assay Procedure: The transfected cells are plated in a multi-well plate and stimulated with increasing concentrations of the test agonist.
-
Signal Detection:
-
BRET: Upon agonist-induced proximity of the DOR and β-arrestin, energy is transferred from the donor to the acceptor, and the resulting light emission from the acceptor is measured.
-
EFC: The DOR and β-arrestin are tagged with complementary fragments of an enzyme. Recruitment brings the fragments together, reconstituting enzyme activity, which is then measured by adding a substrate that produces a detectable signal (e.g., luminescence).
-
-
Data Analysis: A dose-response curve is constructed by plotting the signal against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound, along with other low-internalizing agonists like ARM390, represents a promising avenue for the development of safer and more effective DOR-targeted therapies. Their biased signaling profile, characterized by a preference for G-protein signaling and selective engagement of β-arrestin isoforms, distinguishes them from classical agonists like SNC80. While the available data provides a strong qualitative understanding of these differences, further head-to-head quantitative studies are needed to fully elucidate the structure-activity relationships that govern biased agonism at the delta opioid receptor. Such studies will be instrumental in the rational design of next-generation therapeutics with optimized efficacy and minimized side effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties of TAN-67, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel G Protein-Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PN6047 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. PN6047 - a breakthrough treatment of neuropathic pain | PN6047-DOBRA | Project | Fact Sheet | HORIZON | CORDIS | European Commission [cordis.europa.eu]
- 10. A Phase I, Randomized, Single‑Blind, Placebo‑Controlled, Single Ascending Dose Study of the Safety, Tolerability, and Pharmacokinetics of Subcutaneous and Oral TRV250, a G Protein-Selective Delta Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Antihyperalgesic Effects of JNJ-20788560: A Comparative Guide
This guide provides a comprehensive comparison of the antihyperalgesic properties of JNJ-20788560 with other relevant compounds, supported by experimental data from published findings. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for this compound and its comparators.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay |
| This compound | 2.0 (δ-opioid receptor) | 5.6 (GTPγS binding) | Rat brain cortex binding assay |
| Morphine | High affinity for µ-opioid receptor | - | - |
| Ibuprofen | N/A (COX inhibitor) | - | - |
Table 2: In Vivo Antihyperalgesic Potency
| Compound | Potency (ED50, mg/kg, p.o.) | Model | Species |
| This compound | 7.6 | Rat Zymosan-induced thermal hyperalgesia | Rat |
| This compound | 13.5 | Rat Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Rat |
| Morphine | - | - | - |
| SNC80 | - | Writhing test, inflammation-induced thermal hypersensitivity | Rat |
| Deltorphin II | - | Thermal hyperalgesia | Rat |
Table 3: Comparison of Side Effect Profiles
| Compound | Respiratory Depression | Gastrointestinal (GI) Motility | GI Erosion | Physical Dependence |
| This compound | Not observed | Minimal reduction (11% at highest dose) | Not observed | No withdrawal signs |
| Morphine | Observed | Significant reduction | - | Induces dependence |
| Ibuprofen | - | - | Can produce GI erosion | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's antihyperalgesic effects are provided below.
Rat Zymosan-Induced Thermal Hyperalgesia
This model is used to assess the efficacy of compounds in reducing inflammatory pain.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hyperalgesia: A single intraplantar injection of zymosan (an extract from yeast) into the hind paw induces a localized inflammation and a state of thermal hyperalgesia, characterized by a reduced paw withdrawal latency to a thermal stimulus.[1][2]
-
Drug Administration: this compound or other test compounds are administered orally (p.o.) at various doses.
-
Assessment of Thermal Hyperalgesia: The radiant heat test is used to measure the paw withdrawal latency.[1] A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded. An increase in withdrawal latency following drug administration indicates an antihyperalgesic effect.
Rat Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This is a model of chronic inflammation and hyperalgesia.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hyperalgesia: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw produces a persistent inflammatory response and significant thermal hyperalgesia that can last for several weeks.[3][4][5]
-
Drug Administration: Test compounds are administered at various time points after CFA injection to assess their effects on established hyperalgesia.
-
Assessment of Thermal Hyperalgesia: Similar to the zymosan model, the radiant heat test is employed to measure paw withdrawal latencies.[6] The ability of a compound to increase the paw withdrawal latency in the CFA-injected paw is indicative of its antihyperalgesic activity.
Visualizations
Signaling Pathway
This compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o).[7]
Caption: Delta-opioid receptor signaling cascade.
Experimental Workflow
The general workflow for evaluating the antihyperalgesic effects of this compound in preclinical models is depicted below.
Caption: Preclinical antihyperalgesia testing workflow.
References
- 1. Intraplantar zymosan as a reliable, quantifiable model of thermal and mechanical hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory hyperalgesia induced by zymosan in the plantar tissue of the rat: effect of kinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 4. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for JNJ-20788560
This document provides crucial safety, handling, and disposal information for the potent and selective delta opioid receptor (DOR) agonist, JNJ-20788560. The following procedures are based on established best practices for the management of hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental protection.
Hazard and Safety Data Summary
This compound is a potent opioid drug selective for the delta opioid receptor.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds such as Epoprostenol Sodium Salt are classified as harmful if swallowed, in contact with skin, or inhaled.[3][4][5] Therefore, this compound should be handled with a high degree of caution as a potentially hazardous substance.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Required if handling powder outside of a fume hood to avoid dust inhalation |
Experimental Protocols: Safe Handling and Spill Cleanup
Handling:
-
All handling of this compound in solid form should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with skin and eyes.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect: Carefully scoop the absorbed material or covered powder into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Proper Disposal Procedures for this compound
Disposal of this compound and its contaminated waste must be carried out in accordance with all applicable national, federal, state, and local regulations.[6] Improper disposal can pose a significant risk to the environment.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container that is compatible with the chemical. The container must be kept closed except when adding waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol).
-
The first rinseate must be collected and disposed of as hazardous chemical waste.
-
After thorough rinsing and air drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the general mechanism of action for a delta opioid receptor agonist like this compound and a logical workflow for its proper disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Epoprostenol Sodium | C20H31NaO5 | CID 6364626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Restricted [jnjmedicalconnect.com]
Essential Safety and Logistical Guidance for Handling JNJ-20788560
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JNJ-20788560, a selective delta opioid receptor agonist intended for research purposes.[1][2][3] Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following guidance is based on standard best practices for handling potent, research-grade pharmaceutical compounds.
Personal Protective Equipment (PPE)
Due to the bioactive nature of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- ANSI-approved safety glasses with side shields or chemical splash goggles- Particulate respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Work within a certified chemical fume hood |
| General Laboratory Use | - Nitrile gloves- Laboratory coat- Safety glasses |
Handling and Operational Plan
A systematic workflow is essential to ensure safety and minimize contamination when working with this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not mix with other waste streams. |
| Contaminated Solvents and Solutions | - Collect in a designated, sealed, and labeled hazardous waste container.- Specify the solvent and estimated concentration of the compound. |
| Contaminated PPE (Gloves, etc.) | - Place in a designated hazardous waste bag immediately after use.- Do not dispose of in regular trash. |
| Contaminated Glassware | - Rinse with a suitable solvent to remove the compound.- Collect the rinsate as hazardous waste.- Wash the glassware according to standard laboratory procedures. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
